FLTX1
Description
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Properties
Molecular Formula |
C31H28N4O4 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
N-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C31H28N4O4/c1-3-26(22-10-6-4-7-11-22)29(23-12-8-5-9-13-23)24-14-16-25(17-15-24)38-21-20-34(2)27-18-19-28(35(36)37)31-30(27)32-39-33-31/h4-19H,3,20-21H2,1-2H3/b29-26+ |
InChI Key |
UKSXWLGSDIHAEK-PBBVDAKRSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])/C5=CC=CC=C5 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
FLTX1: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FLTX1 is a novel, fluorescently-tagged derivative of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). This document provides an in-depth technical overview of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. This compound exhibits a dual mechanism of action: its primary mode is the competitive antagonism of the estrogen receptor (ER), leading to the inhibition of hormone-dependent cancer cell proliferation. Crucially, it is largely devoid of the uterine agonistic effects associated with Tamoxifen. Secondly, its inherent fluorescent properties confer photosensitizing capabilities, enabling the generation of reactive oxygen species (ROS) upon photoactivation, a characteristic with potential therapeutic applications in photodynamic therapy.
Primary Mechanism of Action: Estrogen Receptor Antagonism
This compound acts as a competitive antagonist at the estrogen receptor, primarily ERα. It directly competes with the endogenous ligand, 17β-estradiol (E2), for binding to the ligand-binding domain of the receptor. This binding prevents the conformational changes in the receptor necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes that drive cell proliferation.
Signaling Pathway
The binding of this compound to ERα blocks the downstream signaling cascade initiated by estradiol. This inhibitory action is central to its anti-proliferative effects in ER-positive breast cancer cells.
Caption: this compound competes with estradiol for ERα binding, inhibiting downstream gene transcription and cell proliferation.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with the estrogen receptor and its cellular effects.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Assay Type | System | Parameter | Value | Reference |
| This compound | Competitive Binding | Rat Uterine Cytosol | IC50 | 87.5 nM | [1][2] |
| This compound | Molecular Docking | Human ERα LBD | XPGlide Score | -11.55 kcal/mol | [3] |
| Tamoxifen | Molecular Docking | Human ERα LBD | XPGlide Score | -11.72 kcal/mol | [3] |
Table 2: In Vitro Efficacy
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | MCF-7 | ERE-Luciferase Inhibition | IC50 | 1.74 µM | [2] |
| This compound | T47D-KBluc | ERE-Luciferase Inhibition | IC50 | 0.61 µM | |
| This compound | MCF-7 | Cell Proliferation | Concentration Range | 0.01 - 10 µM (6 days) |
Secondary Mechanism of Action: Photodynamic Activity
A distinct feature of this compound is its intrinsic fluorescence, which underpins a secondary mechanism of action with therapeutic potential. Upon irradiation with light of a suitable wavelength, this compound can act as a photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS). This property opens avenues for its use in targeted photodynamic therapy (PDT) for ER-positive cancers.
Photodynamic Therapy Workflow
The process involves the preferential accumulation of this compound in ER-positive tumor cells, followed by localized irradiation to induce cell death.
Caption: Workflow for this compound-mediated photodynamic therapy, from administration to tumor cell apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this document are provided below.
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from methodologies utilizing rat uterine cytosol.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of [3H]-17β-estradiol to the estrogen receptor (IC50).
Materials:
-
Rat uterine cytosol preparation
-
[3H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of unlabeled 17β-estradiol and this compound in assay buffer.
-
In triplicate, incubate a fixed concentration of [3H]-17β-estradiol (e.g., 1 nM) with the rat uterine cytosol preparation in the presence of varying concentrations of unlabeled 17β-estradiol or this compound.
-
Incubate for 18-20 hours at 4°C to reach binding equilibrium.
-
To separate bound from unbound radioligand, add ice-cold dextran-coated charcoal suspension to each tube.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and quantify radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound or unlabeled E2) to determine the IC50 value.
ERE-Luciferase Reporter Assay
This protocol is based on assays performed in MCF-7 and T47D-KBluc cell lines.
Objective: To measure the antagonistic effect of this compound on estradiol-induced transcriptional activation of an estrogen response element (ERE)-driven luciferase reporter gene.
Materials:
-
MCF-7 or T47D-KBluc cells
-
Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
ERE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase)
-
Transfection reagent
-
17β-estradiol
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed MCF-7 or T47D-KBluc cells in 24- or 96-well plates.
-
If using MCF-7 cells, transfect with the ERE-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent. T47D-KBluc cells stably express the reporter.
-
Following transfection (for MCF-7) or plating (for T47D-KBluc), replace the medium with fresh medium containing CS-FBS.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 8 hours).
-
Stimulate the cells with a fixed concentration of 17β-estradiol (e.g., 1 nM) in the continued presence of this compound.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to the control plasmid activity (for transient transfection) or total protein concentration.
-
Calculate the percentage inhibition of estradiol-induced luciferase activity by this compound to determine the IC50 value.
Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on MCF-7 cells.
Objective: To determine the effect of this compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, SRB)
-
Plate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM).
-
Incubate the cells for a defined period (e.g., 6 days).
-
At the end of the incubation period, perform a cell viability/proliferation assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan crystals).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Express the results as a percentage of the vehicle-treated control and plot against this compound concentration to determine the inhibitory effect.
In Vivo Uterotrophic Assay
This protocol is a generalized representation of the rodent uterotrophic bioassay to assess the estrogenic or anti-estrogenic effects of a compound.
Objective: To evaluate the in vivo estrogenic agonistic/antagonistic properties of this compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.
Materials:
-
Immature or ovariectomized female mice or rats
-
This compound
-
17β-estradiol (positive control)
-
Vehicle (e.g., corn oil)
-
Analytical balance
Procedure:
-
Acclimatize the animals and randomly assign them to treatment groups (vehicle control, estradiol, this compound at various doses, estradiol + this compound).
-
Administer the respective treatments daily for 3-7 consecutive days via subcutaneous injection or oral gavage.
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect the uteri, trim away any adhering fat and mesentery, and blot to remove excess fluid.
-
Record the wet weight of each uterus.
-
Compare the uterine weights of the this compound-treated groups to the vehicle control to assess for agonistic activity.
-
Compare the uterine weights of the estradiol + this compound co-treated groups to the estradiol-only group to assess for antagonistic activity.
Conclusion
This compound presents a multifaceted mechanism of action that is highly relevant for the development of novel cancer therapeutics. Its primary role as a potent estrogen receptor antagonist, coupled with a favorable in vivo profile characterized by a lack of uterine agonism, positions it as a promising alternative to traditional SERMs. Furthermore, its inherent photosensitizing properties introduce a novel therapeutic modality for targeted cancer treatment. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this and similar compounds by the scientific community.
References
FLTX1: A Technical Guide to a Novel Fluorescent Probe for Estrogen Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). This probe offers a unique tool for researchers studying estrogen receptor (ER) biology, particularly in the context of breast cancer and other hormone-dependent diseases. By covalently linking Tamoxifen to a fluorescent biomarker, NBD (N-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)), this compound enables the direct visualization and tracking of Tamoxifen-binding sites within cells.[2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use, and its advantages in estrogen receptor research.
This compound retains the potent antiestrogenic properties of its parent compound, Tamoxifen, effectively inhibiting the proliferation of breast cancer cells. A significant advantage of this compound is its lack of the estrogenic agonistic effects on the uterus that are sometimes associated with Tamoxifen treatment. This makes it a more specific tool for studying ER antagonism. The probe can be used to label intracellular estrogen receptors under both permeabilized and non-permeabilized conditions, offering flexibility in experimental design.
Core Properties and Mechanism of Action
This compound is chemically known as N-(7-nitrobenzo[c]oxadiazol-4-yl)demethyltamoxifen. It acts as a competitive antagonist of the estrogen receptor, binding to the ligand-binding domain and displacing the natural ligand, 17β-estradiol. This binding prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent activation of estrogen-dependent gene transcription, thereby inhibiting cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its biological activity and photophysical properties.
Table 1: Biological Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| ERα Binding Affinity (IC50) | Rat uterine cytosol | 87.5 nM | |
| Antiestrogenic Activity (IC50) | MCF7 cells (luciferase assay) | 1.74 µM | |
| Antiestrogenic Activity (IC50) | T47D-KBluc cells (luciferase assay) | 0.61 µM | |
| MCF7 Cell Proliferation Inhibition | MCF7 cells | Dose-dependent (0.01-10 µM) |
Table 2: Photophysical Properties of this compound
| Parameter | Solvent | Value | Reference |
| Excitation Maximum (λex) | 476 nm | ||
| Emission Maximum (λem) | Acetone | 527 nm | |
| Emission Maximum (λem) | 550 nm | ||
| Fluorescence Lifetime (τavg) | 0.2 ns |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from Tamoxifen.
Step 1: N-demethylation of Tamoxifen
-
Treat Tamoxifen with ethyl chloroformate.
-
Reflux the reaction mixture in dichloroethane. This step yields N-demethyltamoxifen.
Step 2: Covalent Bonding of NBD
-
Treat the resulting N-demethyltamoxifen with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).
-
Conduct the reaction in methanol to yield this compound.
Figure 1: Synthesis pathway of the this compound fluorescent probe.
Immunocytochemistry and Colocalization Studies
This compound can be used to visualize the subcellular localization of estrogen receptors.
Materials:
-
MCF7 cells (or other ER-positive cell lines)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)
-
This compound stock solution (in DMSO)
-
Primary antibody against ERα or ERβ
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Culture: Grow MCF7 cells on coverslips in a petri dish to 60-80% confluency.
-
This compound Staining (Non-permeabilizing conditions):
-
Wash cells twice with PBS.
-
Incubate with this compound at the desired concentration in culture medium for the appropriate time.
-
Wash cells three times with PBS.
-
Proceed to fixation.
-
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization (for intracellular staining):
-
Wash cells twice with PBS.
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Incubate with Image-iT™ FX signal enhancer for 30 minutes.
-
-
This compound Staining (Permeabilizing conditions):
-
Incubate fixed and permeabilized cells with this compound at the desired concentration.
-
-
Immunolabeling:
-
Incubate with the primary antibody against ERα or ERβ according to the manufacturer's instructions.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash three times with PBS.
-
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips on microscope slides with mounting medium and visualize using a confocal microscope. This compound fluorescence can be detected using excitation around 476 nm and emission around 527-550 nm.
Figure 2: Experimental workflow for this compound staining and colocalization.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the binding affinity of this compound to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-17β-estradiol ([³H]E₂)
-
Unlabeled this compound and Tamoxifen (for competition)
-
TRIS-EDTA-Glycerol-Mg buffer
-
Dextran-coated charcoal suspension
-
Scintillation counter and vials
Protocol:
-
Preparation: Prepare enriched estrogen receptor preparations from the uterine cytosol fraction of mature female Sprague-Dawley rats.
-
Incubation: In a series of tubes, incubate aliquots of the cytosol (100 µL) with a fixed concentration of [³H]E₂ (e.g., 5 nM) and increasing concentrations of unlabeled this compound or Tamoxifen (0.1 nM to 100 µM).
-
Equilibration: Incubate the mixture for 18 hours at 4°C to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add 200 µL of dextran-coated charcoal suspension to each tube and incubate for 10 minutes. The charcoal binds the free [³H]E₂, leaving the receptor-bound [³H]E₂ in the supernatant.
-
Centrifugation: Centrifuge the tubes for 10 minutes at 3000 x g to pellet the charcoal.
-
Quantification: Transfer the supernatant to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]E₂ against the concentration of the competitor (this compound or Tamoxifen) to determine the IC₅₀ value.
Cell Proliferation Assay
This assay assesses the anti-proliferative effects of this compound on ER-positive cancer cells.
Materials:
-
MCF7 cells
-
Cell culture medium and supplements
-
This compound stock solution
-
17β-estradiol (E₂)
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation)
Protocol:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment:
-
Dose-response: Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 10 µM) for 6 days.
-
Antagonism: Pre-treat cells with this compound for 24 hours, then stimulate with E₂ to assess the ability of this compound to counteract estrogen-induced proliferation.
-
-
Proliferation Measurement: At the end of the treatment period, measure cell proliferation using a chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the proliferation data to the vehicle-treated control and plot the results to determine the dose-dependent effects of this compound.
Mechanism of Action: ER Antagonism
This compound exerts its antiestrogenic effects by competitively binding to the estrogen receptor and preventing the downstream signaling cascade that leads to cell proliferation.
Figure 3: Signaling pathway of this compound-mediated estrogen receptor antagonism.
Applications and Advantages
This compound is a versatile tool with several applications in estrogen receptor research and drug development:
-
Visualization of ER: Its intrinsic fluorescence allows for the direct visualization of estrogen receptors in cells and tissues, providing insights into their subcellular localization and trafficking.
-
High-Content Screening: this compound can be utilized in high-content screening assays to identify new molecules that modulate ER activity.
-
Pharmacological Studies: It serves as a valuable tool to study the molecular pharmacology of Tamoxifen and other SERMs, helping to elucidate their mechanisms of action and potential off-target effects.
-
Drug Development: The unique properties of this compound, particularly its potent antiestrogenic activity without uterine agonism, make it a potential candidate for further development as a therapeutic agent.
The primary advantages of this compound over traditional methods, such as antibody-based detection, include its applicability in both live and fixed cells, its use in non-permeabilized conditions for studying membrane-associated ERs, and its simpler and faster staining protocols.
Conclusion
This compound represents a significant advancement in the study of estrogen receptor biology. Its dual functionality as a potent and specific ER antagonist and a fluorescent probe provides researchers with a powerful tool to investigate the complex roles of estrogen signaling in health and disease. This guide provides a comprehensive overview of its properties and methodologies to facilitate its effective use in the laboratory.
References
FLTX1: A Technical Overview of its Binding Affinity and Antagonistic Activity at Estrogen Receptor Alpha
For Immediate Release
This technical guide provides an in-depth analysis of FLTX1, a novel fluorescent derivative of tamoxifen, and its interaction with the estrogen receptor alpha (ERα). Developed for researchers, scientists, and professionals in drug development, this document details the binding affinity, antagonistic properties, and the underlying experimental methodologies used to characterize this compound.
This compound is a synthetic molecule designed to combine the therapeutic action of tamoxifen with a fluorescent tag, enabling direct visualization of its subcellular localization and interaction with its target proteins.[1] Like its parent compound, tamoxifen, this compound functions as a selective estrogen receptor modulator (SERM), exhibiting a strong binding affinity for estrogen receptors and acting as an antagonist to prevent the binding of estradiol. This competitive inhibition of the natural ligand effectively blocks the downstream signaling pathways that promote the proliferation of hormone-dependent breast cancer cells.[1][2]
Quantitative Binding Affinity of this compound to Estrogen Receptor Alpha
The binding affinity of this compound for ERα has been quantified through various experimental and computational methods. The data consistently demonstrates a high affinity, comparable to or exceeding that of tamoxifen.
| Parameter | Value | Cell/System | Method |
| IC50 | 87.5 nM | Rat Uterine Cytosol (ER) | Competitive displacement of [³H] E₂[3][4] |
| Relative Binding Affinity | 141% (compared to Tamoxifen) | Estrogen Receptors | Ligand Binding Assay |
| XPGlide Score | -11.55 kcal/mol | Human ERα Ligand Binding Domain | Molecular Docking |
| IC50 (Antagonistic Activity) | 1.74 µM | MCF7 Cells | E₂-induced luciferase activity assay |
| IC50 (Antagonistic Activity) | 0.61 µM | T47D-KBluc Cells | E₂-induced luciferase activity assay |
Mechanism of Action: Competitive Antagonism of ERα
This compound exerts its antiestrogenic effects through competitive binding to the ligand-binding domain (LBD) of ERα. This action prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of gene transcription at estrogen response elements (EREs). Consequently, the proliferative signals mediated by estrogen are inhibited.
Figure 1: this compound Signaling Pathway at ERα.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, typically tritiated estradiol ([³H] E₂).
Figure 2: Workflow for Competitive Binding Assay.
Detailed Steps:
-
Preparation of Uterine Cytosol: Uteri from immature female rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding: Aliquots of the cytosol are incubated with a constant, saturating concentration of [³H] E₂ in the presence of increasing concentrations of unlabeled this compound.
-
Separation: After incubation, the bound and free radioligands are separated, often using a dextran-coated charcoal suspension which adsorbs the free [³H] E₂.
-
Quantification: The radioactivity of the supernatant, containing the protein-bound [³H] E₂, is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H] E₂, is then determined by non-linear regression analysis.
Confocal Microscopy for ERα Colocalization
Confocal microscopy is utilized to visually confirm the interaction and colocalization of this compound with ERα within cells.
Detailed Steps:
-
Cell Culture: MCF7 cells, a human breast cancer cell line that expresses ERα, are cultured on glass coverslips.
-
This compound Staining: The cells are incubated with this compound, which, due to its fluorescent properties, directly stains its binding sites.
-
Immunocytochemistry for ERα: The cells are then fixed, permeabilized, and incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a different fluorophore.
-
Imaging: The coverslips are mounted and imaged using a confocal microscope. The fluorescence signals from this compound and the ERα antibody are captured in separate channels.
-
Colocalization Analysis: The images from the different channels are merged. Areas where the fluorescence from this compound and the ERα antibody overlap (colocalize) indicate the physical proximity and likely interaction of this compound with the receptor. This colocalization provides direct visual evidence of this compound binding to ERα within the cellular environment.
Conclusion
This compound is a potent, high-affinity antagonist of the estrogen receptor alpha. Its fluorescent nature provides a valuable tool for studying the molecular pharmacology of SERMs. The quantitative binding data and clear antiestrogenic activity underscore its potential as both a research probe and a therapeutic candidate. The experimental protocols outlined herein provide a robust framework for the continued investigation of this compound and other novel SERMs.
References
FLTX1: A Novel Selective Estrogen Receptor Modulator with Potent Antiestrogenic Properties and a Favorable Uterine Safety Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: FLTX1 is a novel, fluorescently-labeled derivative of tamoxifen, designed to function as a selective estrogen receptor modulator (SERM).[1][2] It exhibits potent antiestrogenic properties in breast cancer cells while being devoid of the estrogenic agonistic effects on the uterus that are a significant drawback of tamoxifen.[1][2] This unique profile makes this compound a valuable research tool for studying the molecular pharmacology of tamoxifen and a potential therapeutic candidate with improved safety.[1] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Core Mechanism of Action
This compound, like its parent compound tamoxifen, is a nonsteroidal agent that competitively binds to the estrogen receptor (ER), primarily ERα. This binding action displaces the natural ligand, 17β-estradiol, thereby preventing the activation of the receptor. In the context of estrogen receptor-positive (ER+) breast cancer, this antagonism of the ER blocks the downstream signaling pathways that lead to cell proliferation.
A key feature of this compound is its distinct tissue-selective activity. While it acts as an antagonist in breast tissue, it notably lacks the partial agonist activity in uterine tissue that is characteristic of tamoxifen. This is a critical distinction, as the estrogenic effects of tamoxifen on the uterus are associated with an increased risk of uterine cancers. The molecular basis for this difference is thought to lie in the conformational change induced in the ER upon ligand binding. The this compound-ER complex is believed to favor the recruitment of co-repressors over co-activators, leading to a more complete shutdown of estrogen-mediated gene transcription in uterine cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
| Assay | Parameter | Value | Cell Line/System | Reference |
| Estrogen Receptor Binding | IC50 | 87.5 nM | Rat Uterine Cytosol | |
| Estrogen Receptor Binding | Relative Binding Affinity (RBA) vs. Tamoxifen | 141% | Not Specified | |
| ERE-Luciferase Reporter Assay | IC50 (Antagonistic Activity) | 1.74 µM | MCF-7 Cells | |
| ERE-Luciferase Reporter Assay | IC50 (Antagonistic Activity) | 0.61 µM | T47D-KBluc Cells |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathway of this compound and a typical experimental workflow.
References
FLTX1: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer.[1][2] This guide provides an in-depth overview of the synthesis, chemical properties, and biological activity of this compound, designed to support research and development efforts in oncology and related fields. This compound's unique characteristics, including its fluorescent properties and distinct biological profile compared to its parent compound, make it a valuable tool for studying estrogen receptor pharmacology and a potential therapeutic agent in its own right.[1][3]
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the N-demethylation of tamoxifen, followed by the covalent attachment of a fluorescent NBD (N-(7-nitrobenzo[c][1]oxadiazol)) group.
Experimental Protocol: Synthesis of this compound
Step 1: N-demethylation of Tamoxifen
-
Reaction Setup: Tamoxifen is treated with ethyl chloroformate in dichloroethane.
-
Reflux: The mixture is refluxed to facilitate the demethylation reaction, yielding N-demethyltamoxifen.
-
Purification: The resulting N-demethyltamoxifen is purified from the reaction mixture. (Note: Specific reaction times, temperatures, and purification methods would be detailed in the cited literature.)
Step 2: Covalent Attachment of NBD
-
Reaction: The purified N-demethyltamoxifen is treated with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in methanol.
-
Formation of this compound: This reaction results in the covalent bonding of the NBD moiety to the demethylated nitrogen atom of the tamoxifen backbone, yielding this compound.
-
Final Purification: The final product, this compound, is purified to remove any unreacted starting materials and byproducts.
Chemical and Physical Properties
This compound possesses distinct chemical and physical properties, largely influenced by the addition of the NBD fluorophore. These properties are crucial for its application in experimental settings and for its pharmacological profile.
| Property | Value | Source |
| Appearance | Not specified in search results. | |
| Molecular Formula | C25H25N5O3 | Inferred |
| Molecular Weight | 443.5 g/mol | Inferred |
| Solubility | Readily soluble in DMSO and acetone. | |
| Stability | Stable for several months when stored at -20°C. | |
| Fluorescence | ||
| Maximal Excitation | 476 nm | |
| Maximal Emission | 527 nm |
Biological Activity and Mechanism of Action
This compound functions as a selective estrogen receptor modulator (SERM), exhibiting potent antiestrogenic properties. Its mechanism of action involves competitive binding to the estrogen receptor (ER), thereby inhibiting the binding of estradiol and subsequent downstream signaling pathways that promote cell proliferation in ER-positive cancers.
A key feature of this compound is its distinct biological profile compared to tamoxifen. While it retains the antiestrogenic activity in breast cancer cells, it notably lacks the estrogenic agonistic effects in the uterus, a significant side effect associated with tamoxifen. In vivo studies have shown that this compound does not induce the uterotrophic, hyperplasic, and hypertrophic effects seen with tamoxifen.
Quantitative Biological Data
| Parameter | Cell Line / Model | Value | Source |
| IC50 (ER Binding) | Rat Uterine Cytosol | 87.5 nM | |
| IC50 (Luciferase Activity) | MCF7 Cells | 1.74 µM | |
| IC50 (Luciferase Activity) | T47D-KBluc Cells | 0.61 µM | |
| MCF7 Cell Proliferation Reduction | MCF7 Cells | Dose-dependent (0.01-10 µM) |
Signaling Pathway
The primary signaling pathway affected by this compound is the estrogen receptor pathway. By acting as an antagonist, this compound prevents the conformational changes in the estrogen receptor that are necessary for the recruitment of coactivators and the initiation of gene transcription leading to cell proliferation.
References
FLTX1: A Promising Therapeutic Alternative to Tamoxifen with a Superior Safety Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, its clinical utility is hampered by significant side effects, most notably an increased risk of uterine cancer due to its partial agonist activity in the endometrium. This technical guide details the preclinical data for FLTX1, a novel fluorescent tamoxifen derivative, positioning it as a potential therapeutic substitute with a significantly improved safety profile. This compound exhibits potent antiestrogenic properties comparable to tamoxifen in breast cancer cells but is notably devoid of the estrogenic agonistic effects in the uterus. This guide provides a comprehensive overview of the comparative pharmacology of this compound and tamoxifen, detailed experimental protocols for its evaluation, and a summary of the key quantitative data supporting its development as a next-generation endocrine therapy.
Introduction
Tamoxifen's role as a SERM is defined by its tissue-dependent differential activity; it acts as an estrogen receptor antagonist in breast tissue while exhibiting agonist properties in other tissues, such as the uterus and bone.[1] This dual activity is responsible for both its therapeutic efficacy and its dose-limiting toxicities. The partial estrogenic effects on the uterus can lead to endometrial hyperplasia and an increased risk of endometrial cancer, a major concern in long-term therapy.[2]
This compound, a fluorescent derivative of tamoxifen, has been designed to retain the beneficial antiestrogenic effects in breast cancer cells while eliminating the detrimental uterine estrogenicity.[2][3] This unique pharmacological profile suggests that this compound could offer a safer long-term treatment option for patients with ER+ breast cancer. This document serves as a technical resource for researchers and drug development professionals, providing the foundational scientific information on this compound.
Mechanism of Action and Comparative Pharmacology
This compound, like tamoxifen, is a competitive inhibitor of estradiol at the estrogen receptor alpha (ERα).[2] Upon binding to ERα, it induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes, thereby inhibiting tumor cell proliferation.
Signaling Pathway of this compound vs. Tamoxifen
The differential effects of this compound and tamoxifen in breast and uterine tissues can be attributed to their distinct interactions with the estrogen receptor and subsequent downstream signaling.
Caption: Comparative signaling of Tamoxifen and this compound in breast and uterine cells.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of this compound and tamoxifen from preclinical studies.
Table 1: In Vitro Activity
| Parameter | This compound | Tamoxifen | Cell Lines | Reference |
| ERα Binding Affinity (IC₅₀) | 87.5 nM | Similar to Tamoxifen | Rat Uterine Cytosol | |
| Antiestrogenic Activity (IC₅₀) | 1.74 µM | Comparable to Tamoxifen | MCF7 (luciferase reporter) | |
| 0.61 µM | Comparable to Tamoxifen | T47D-KBluc (luciferase reporter) | ||
| Agonistic Activity | Devoid of agonistic activity | Significant dose-dependent increase in transcriptional activity | MCF7, T47D-KBluc | |
| Cell Proliferation (MCF7) | Dose-dependent reduction; more effective than Tamoxifen at 0.1 µM | Dose-dependent reduction | MCF7 |
Table 2: In Vivo Activity
| Parameter | This compound | Tamoxifen | Animal Model | Reference |
| Uterotrophic Effects | Devoid of estrogenic uterotrophic effects | Estrogenic uterotrophic effects | Immature female CD-1 mice and Sprague-Dawley rats | |
| Uterine Hyperplasia and Hypertrophy | Lacked hyperplasic and hypertrophic effects | Induces hyperplasia and hypertrophy | Immature female CD-1 mice | |
| PCNA Immunoreactivity in Uterus | Failed to alter basal proliferating cell nuclear antigen immunoreactivity | Increased PCNA immunoreactivity | Immature female CD-1 mice | |
| Antagonistic Activity in Uterus | Comparable to tamoxifen at lower doses | Antagonistic activity | Rat uterine model |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of this compound
This compound (N-(7-nitrobenzo[c]oxadiazol-4-yl)demethyltamoxifen) is synthesized in a two-step process. First, tamoxifen is N-demethylated to form N-demethyltamoxifen. Subsequently, N-(7-nitrobenzo[c]oxadiazol) (NBD) is covalently bound to N-demethyltamoxifen in the presence of methanol.
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the estrogen receptor.
-
Preparation of Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Binding Assay: A constant concentration of [³H]-estradiol (a radiolabeled estrogen) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or tamoxifen.
-
Separation and Counting: Bound and free radioligand are separated by filtration. The amount of bound [³H]-estradiol is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor (this compound or tamoxifen) that inhibits 50% of the specific binding of [³H]-estradiol is determined as the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of ER+ breast cancer cell lines (MCF7 and T47D).
-
Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound, tamoxifen, or estradiol for a specified period (e.g., 6 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Estrogen Receptor Luciferase Reporter Assay
This assay quantifies the agonistic and antagonistic activity of this compound on ER-mediated gene transcription.
-
Cell Culture and Transfection: MCF7 or T47D cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE).
-
Treatment:
-
Agonist activity: Transfected cells are treated with increasing concentrations of this compound or tamoxifen.
-
Antagonist activity: Transfected cells are co-treated with a constant concentration of estradiol and increasing concentrations of this compound or tamoxifen.
-
-
Cell Lysis and Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: An increase in luciferase activity indicates agonistic activity, while a decrease in estradiol-induced luciferase activity indicates antagonistic activity.
In Vivo Uterotrophic Bioassay
This assay assesses the estrogenic (agonistic) and antiestrogenic (antagonistic) effects of this compound on the uterus of immature or ovariectomized rodents.
-
Animal Model: Immature female CD-1 mice or ovariectomized adult Sprague-Dawley rats are used. These models lack significant endogenous estrogen production.
-
Treatment:
-
Agonist assay: Animals are treated with this compound, tamoxifen, or a vehicle control for three consecutive days. A positive control group receives estradiol.
-
Antagonist assay: Animals are co-treated with estradiol and this compound or tamoxifen.
-
-
Necropsy and Uterine Weight: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (wet and blotted).
-
Histological Analysis: Uterine tissues are fixed, sectioned, and stained for histological examination to assess for hyperplasia and hypertrophy.
-
PCNA Immunohistochemistry: Uterine sections are stained for Proliferating Cell Nuclear Antigen (PCNA), a marker of cell proliferation, to quantify the proliferative index.
Visualization of Workflows and Logical Relationships
Experimental Workflow for SERM Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel SERM like this compound.
Logical Advantages of this compound over Tamoxifen
Caption: Logical flow illustrating the key advantages of this compound over tamoxifen.
Conclusion
The preclinical data strongly support this compound as a promising therapeutic substitute for tamoxifen in the treatment of ER+ breast cancer. Its comparable antiestrogenic activity in breast cancer models, combined with a striking lack of estrogenic effects in the uterus, addresses the most significant safety concern associated with long-term tamoxifen therapy. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this compound and other next-generation SERMs. The unique properties of this compound warrant its advancement into clinical trials to confirm its efficacy and superior safety profile in patients.
References
Illuminating the Path to Targeted Breast Cancer Therapy: A Technical Guide to Novel Fluorescent Tamoxifen Derivatives
For Immediate Release
This technical guide provides an in-depth exploration of the pharmacological properties of novel fluorescent tamoxifen derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By integrating fluorescent moieties into the core tamoxifen structure, these innovative compounds serve as powerful tools for visualizing estrogen receptor (ER) dynamics and as potential therapeutic agents with unique pharmacological profiles. This document outlines the synthesis, experimental evaluation, and mechanisms of action of these derivatives, with a focus on FLTX1 and FLTX2, providing a comprehensive overview for advancing breast cancer research and therapy.
Introduction: The Evolution of Tamoxifen and the Advent of Fluorescent Probes
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its therapeutic efficacy lies in its ability to competitively inhibit estradiol binding to the estrogen receptor, thereby modulating ER-mediated gene transcription and cellular proliferation. However, the complex pharmacology of tamoxifen, including its partial agonist activity in some tissues and the development of resistance, necessitates the development of more sophisticated tools to unravel its mechanisms of action.
The emergence of fluorescent tamoxifen derivatives represents a significant advancement in this field. These molecules, which covalently link a fluorescent dye to a tamoxifen analog, allow for the direct visualization of the drug's subcellular localization, its interaction with the estrogen receptor, and the subsequent cellular responses. This guide focuses on the synthesis, pharmacological characterization, and signaling pathways of two notable fluorescent tamoxifen derivatives, this compound and FLTX2, providing a comprehensive resource for their application in breast cancer research.
Synthesis of Novel Fluorescent Tamoxifen Derivatives
The chemical synthesis of fluorescent tamoxifen derivatives involves a multi-step process to covalently link a fluorophore to the tamoxifen backbone. The following sections detail the synthetic routes for this compound and FLTX2.
Synthesis of this compound
This compound is synthesized by covalently linking the fluorophore 7-nitrobenzo[c][1][2]oxadiazol-4-yl (NBD) to a demethylated tamoxifen derivative.[3] The synthesis proceeds in two main steps:
-
N-demethylation of Tamoxifen: Tamoxifen is treated with ethyl chloroformate and refluxed in dichloroethane to yield N-demethyltamoxifen.[3]
-
Coupling with NBD-Cl: The resulting N-demethyltamoxifen is then reacted with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in methanol to yield the final product, this compound.
Synthesis of FLTX2
FLTX2 is a more complex derivative that incorporates both a fluorescent dye (NBD) and a photosensitizer (Rose Bengal), linked to the tamoxifen core. The synthesis of FLTX2 is a multi-step process:
-
Synthesis of the Tamoxifen Core: A dimethyl acetal precursor of the tamoxifen core is synthesized from inexpensive starting materials.
-
Deprotection and Linker Introduction: The aldehyde is deprotected in an acidic medium, followed by reductive amination with ethanolamine to introduce a linker.
-
Attachment of NBD: The 7-nitrobenzofurazan (NBD) moiety is attached to the amino group of the linker to yield an intermediate compound.
-
Esterification with Rose Bengal: The final step involves the esterification of the alcohol group on the linker with Rose Bengal to produce FLTX2.
Pharmacological Properties and Quantitative Analysis
The pharmacological profiles of fluorescent tamoxifen derivatives are characterized by their binding affinity to estrogen receptors, their effects on cancer cell proliferation, and their ability to modulate ER-mediated transcriptional activity.
Estrogen Receptor Binding Affinity
The binding affinity of these derivatives to estrogen receptors (ERα and ERβ) is a critical determinant of their biological activity. Competitive binding assays are employed to determine their inhibitory concentration (IC50) or binding affinity (Ki).
| Compound | Receptor | IC50 / Ki | Cell Line / System | Reference |
| This compound | ERα | IC50: 87.5 nM | Rat Uterine Cytosol | |
| FLTX2 | ER | EC50: 114.4 ± 3.07 nM | Rat Uterine Cytosol | |
| Tamoxifen | ER | EC50: 173.3 ± 6.14 nM | Rat Uterine Cytosol | |
| 4-Hydroxytamoxifen | ER | 25-50 times higher affinity than Tamoxifen | Human Breast Carcinoma | |
| Desmethyltamoxifen | ER | < 1% of the affinity of Tamoxifen | Human Breast Carcinoma |
Table 1: Comparative Estrogen Receptor Binding Affinities of Tamoxifen and its Derivatives. This table summarizes the binding affinities of fluorescent tamoxifen derivatives and key metabolites to the estrogen receptor, providing a basis for comparing their potency.
Effects on Breast Cancer Cell Proliferation
The antiproliferative effects of fluorescent tamoxifen derivatives are evaluated in ER+ breast cancer cell lines, such as MCF-7 and T47D. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify their cytotoxic potential.
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound | MCF-7 | More effective than Tamoxifen at 0.1 µM | Not Specified | |
| FLTX2 | MCF-7 | Significant toxicity at 1 µM (with irradiation) | 24 hours | |
| Tamoxifen | MCF-7 | 4.506 µg/mL | 24 hours | |
| Tamoxifen | MCF-7 | ~250 µM | 48 hours | |
| Compound 30a | MCF-7 | 9.59 ± 0.7 µM | Not Specified | |
| Compound 30a | MDA-MB-231 | 12.12 ± 0.54 µM | Not Specified | |
| Compound 30a | T-47D | 10.10 ± 0.4 µM | Not Specified |
Table 2: Cytotoxicity of Tamoxifen Derivatives in Breast Cancer Cell Lines. This table presents the IC50 values of various tamoxifen derivatives, highlighting their potential as anticancer agents.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological properties of fluorescent tamoxifen derivatives.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol preparation containing estrogen receptors.
-
[³H]-17β-estradiol or a fluorescently labeled estrogen derivative.
-
Test compounds (fluorescent tamoxifen derivatives).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Scintillation fluid and counter or fluorescence polarization reader.
Protocol:
-
Prepare rat uterine cytosol as a source of estrogen receptors.
-
In assay tubes, combine a fixed concentration of the labeled ligand with increasing concentrations of the unlabeled test compound.
-
Add the uterine cytosol preparation to each tube to initiate the binding reaction.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the free ligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the amount of bound labeled ligand using liquid scintillation counting or fluorescence polarization.
-
Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MCF-7 or other suitable breast cancer cell lines.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (fluorescent tamoxifen derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.
Materials:
-
T47D or MCF-7 cells stably or transiently transfected with an estrogen response element (ERE)-luciferase reporter construct.
-
Cell culture medium.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with the test compounds in the presence or absence of an estrogen (e.g., 17β-estradiol).
-
Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence produced using a luminometer.
-
Normalize the luciferase activity to a control (e.g., Renilla luciferase) for transient transfections.
-
Analyze the data to determine the agonistic or antagonistic activity of the test compounds on ER-mediated transcription.
Signaling Pathways and Mechanisms of Action
Fluorescent tamoxifen derivatives, like tamoxifen itself, exert their effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the tamoxifen derivative to the estrogen receptor in the nucleus. This binding event induces a conformational change in the receptor, leading to the recruitment of corepressors instead of coactivators to the estrogen response elements (EREs) on the DNA. This ultimately results in the repression of estrogen-responsive genes that are critical for cell proliferation.
Caption: Genomic signaling pathway of fluorescent tamoxifen derivatives.
Non-Genomic Signaling Pathways
In addition to their nuclear actions, tamoxifen and its derivatives can initiate rapid, non-genomic signaling events at the cell membrane. These pathways often involve membrane-associated estrogen receptors (mERs) and the G-protein coupled estrogen receptor (GPR30/GPER).
Activation of these membrane receptors can trigger downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which can influence cell proliferation and survival. The interplay between these genomic and non-genomic pathways is complex and can contribute to the tissue-specific effects of tamoxifen and the development of resistance.
Caption: Non-genomic signaling pathways modulated by fluorescent tamoxifen derivatives.
Experimental Workflow for Characterization
The comprehensive characterization of a novel fluorescent tamoxifen derivative involves a logical progression of experiments, from initial synthesis and purification to detailed biological evaluation.
References
Methodological & Application
Application Notes and Protocols for FLTX1 in Immunocytochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM).[1][2] This compound serves as a valuable tool for researchers by enabling the direct visualization of tamoxifen-binding sites, primarily estrogen receptors (ERs), within cells.[3][4] Unlike traditional immunocytochemistry (ICC) which relies on antibodies to detect target proteins, this compound acts as a fluorescent probe that directly binds to its target, offering a streamlined approach for studying ER localization and dynamics.[5] this compound has been shown to colocalize with ERα and its binding can be displaced by unlabeled tamoxifen, confirming its specificity.
These application notes provide detailed protocols for the use of this compound in immunocytochemistry, enabling researchers to effectively label and visualize estrogen receptors in both permeabilized and non-permeabilized cells. The protocols also outline methods for co-localization studies with ERα and ERβ antibodies.
Data Presentation
The following tables summarize the key quantitative parameters for successful immunocytochemistry experiments using this compound.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Working Dilution/Concentration | Solvent/Diluent |
| This compound | 15.6 mg in acetone | 50–100 µM | Acetone, DMSO, or ethanol |
| Polyclonal anti-ERα | Not specified | 1:100 | PBS with 0.1% normal goat serum |
| Polyclonal anti-ERβ | Not specified | 1:50 | PBS with 0.1% normal goat serum |
| Alexa 514-coupled secondary antibody | Not specified | Not specified | Not specified |
| DAPI | Not specified | 300 nM | PBS |
Table 2: Incubation Times and Conditions
| Step | Reagent | Incubation Time | Temperature |
| Blocking | Image-iT™ FX signal enhancer | 30 minutes | Room Temperature |
| This compound Labeling | This compound | 2 hours | Room Temperature |
| Primary Antibody (ERα/ERβ) | anti-ERα or anti-ERβ | Not specified | Not specified |
| Secondary Antibody | Alexa 514-coupled | Not specified | Not specified |
| Nuclear Staining | DAPI | 5 minutes | Room Temperature |
Experimental Protocols
This section provides detailed methodologies for performing immunocytochemistry using this compound to label estrogen receptors.
Protocol 1: Direct Labeling of Estrogen Receptors with this compound
This protocol is designed for the direct visualization of estrogen receptors using the fluorescent properties of this compound.
Materials:
-
Cells cultured on 8-well chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS for non-permeabilizing conditions; 0.5% Nonidet P-40 for permeabilizing conditions)
-
Image-iT™ FX signal enhancer
-
This compound stock solution
-
Mounting medium
-
Coverslips
-
Nail polish
Procedure:
-
Culture cells to the desired confluency on 8-well chamber slides.
-
Fix the cells using either a non-permeabilizing or permeabilizing fixative, depending on the experimental goal (to label membrane or intracellular receptors, respectively).
-
Wash the cells twice with PBS.
-
To block non-specific binding, incubate the cells with Image-iT™ FX signal enhancer for 30 minutes at room temperature.
-
Prepare a 50–100 µM working solution of this compound in acetone, DMSO, or ethanol.
-
Incubate the cells with the this compound working solution for 2 hours at room temperature.
-
Wash the cells five times with PBS.
-
Mount the chamber slides with a suitable mounting medium and apply a coverslip.
-
Seal the coverslip with nail polish.
-
Visualize the fluorescent signal using a confocal microscope. This compound has excitation and emission maxima at approximately 476 nm and 527 nm, respectively.
Protocol 2: Co-localization of this compound with Estrogen Receptors (ERα or ERβ)
This protocol allows for the simultaneous visualization of this compound and either ERα or ERβ to confirm their colocalization.
Materials:
-
All materials from Protocol 1
-
Polyclonal anti-ERα or anti-ERβ antibody
-
Normal goat serum
-
Alexa 514-coupled secondary antibody
-
DAPI solution (300 nM in PBS)
Procedure:
-
Follow steps 1-3 from Protocol 1, using a permeabilizing fixative to allow antibody access to intracellular receptors.
-
Wash the cells three times with PBS.
-
Incubate the slides with the primary antibody (polyclonal anti-ERα diluted 1:100 or anti-ERβ diluted 1:50 in PBS containing 0.1% normal goat serum).
-
Remove the primary antibody solution and wash the slides five times with PBS.
-
Incubate with the corresponding Alexa 514-coupled secondary antibody.
-
Incubate the cells with 50 µM this compound as described in Protocol 1 (steps 5-7).
-
For nuclear counterstaining, expose the cells to 300 nM DAPI for 5 minutes at room temperature.
-
Wash the cells immediately three times with PBS.
-
Mount and seal the slides as described in Protocol 1.
-
Visualize the different fluorescent signals using a confocal microscope with the appropriate filter sets for this compound, Alexa 514, and DAPI.
Mandatory Visualization
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of this compound action, from its entry into the cell to its binding to estrogen receptors, which can then be visualized via fluorescence microscopy.
Caption: Mechanism of this compound binding to estrogen receptors for fluorescent visualization.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the co-localization of this compound with estrogen receptors using immunocytochemistry.
Caption: Experimental workflow for this compound and estrogen receptor co-localization.
References
- 1. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for FLTX1 in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a selective estrogen receptor modulator (SERM).[1][2] This compound serves as a valuable tool for visualizing estrogen receptors (ERs) within cells using confocal microscopy.[1][2] Unlike traditional antibody-based methods for ER detection, this compound allows for the labeling of these receptors in both permeabilized and non-permeabilized cells, offering a versatile approach for studying intracellular and membrane-associated estrogen receptor populations.[1] this compound competitively binds to the ligand-binding domain of estrogen receptors, displacing estradiol and inhibiting receptor activation. Its intrinsic fluorescence enables direct visualization without the need for secondary antibodies, streamlining experimental workflows.
These application notes provide a comprehensive guide to utilizing this compound for the fluorescent labeling and imaging of estrogen receptors in cancer cell lines using confocal microscopy. The protocols detailed below are synthesized from established methodologies and are intended to assist researchers in academic and industrial settings.
Key Applications
-
Visualization of Estrogen Receptors: Direct fluorescent labeling of ERs in fixed and live cells.
-
Subcellular Localization Studies: Investigation of the distribution of ERs, including nuclear, cytoplasmic, and membrane-associated receptors.
-
Competitive Binding Assays: Analysis of the binding competition between this compound and other ER ligands.
-
High-Content Screening: Potential for use in automated imaging platforms for drug discovery and screening.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound, derived from various studies.
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (ER Binding) | Rat Uterine Cytosol | 87.5 nM | |
| IC50 (Luciferase Activity) | MCF7 Cells | 1.74 µM | |
| IC50 (Luciferase Activity) | T47D-KBluc Cells | 0.61 µM |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay | Cell Line | Concentration Range | Incubation Time | Reference |
| Cell Proliferation | MCF7 | 0.01 - 10 µM | 6 days | |
| Competitive Binding | MCF7 | 50 µM (this compound) | 2 hours | |
| Luciferase Reporter | MCF7, T47D | 10 nM - 1 µM | Not Specified |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Estrogen Receptors in Fixed, Permeabilized Cells
This protocol is suitable for visualizing the total intracellular population of estrogen receptors.
Materials:
-
MCF7 or other ER-positive breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
This compound stock solution (dissolved in DMSO or acetone)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Confocal microscope with appropriate filter sets for this compound (Excitation/Emission: ~476 nm / ~527 nm) and DAPI.
Procedure:
-
Cell Culture: Seed MCF7 cells onto glass-bottom dishes or coverslips and culture until they reach 60-80% confluency. To maintain a consistent ER phenotype, it is recommended not to use cells beyond 9-10 passages.
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
This compound Staining:
-
Dilute the this compound stock solution to the desired final concentration in PBS.
-
Incubate the cells with the this compound working solution for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
Wash the cells five times with PBS.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a confocal microscope. Acquire images in separate channels for this compound and DAPI and merge them to visualize colocalization.
-
Protocol 2: Fluorescent Labeling of Membrane Estrogen Receptors in Non-Permeabilized Cells
This protocol is designed to specifically visualize estrogen receptors located on the plasma membrane.
Materials:
-
Same as Protocol 1, excluding the permeabilization buffer (0.1% Triton X-100).
Procedure:
-
Cell Culture: Follow step 1 from Protocol 1.
-
Cell Fixation: Follow step 2 from Protocol 1.
-
This compound Staining (Non-Permeabilized):
-
Dilute the this compound stock solution to the desired final concentration in PBS.
-
Incubate the fixed, non-permeabilized cells with the this compound working solution for a specified time at room temperature, protected from light.
-
Wash the cells five times with PBS.
-
-
Nuclear Counterstaining: Follow step 5 from Protocol 1.
-
Mounting and Imaging: Follow step 6 from Protocol 1.
Visualization of Signaling Pathways and Workflows
Caption: this compound binds to and inhibits estrogen receptors.
Caption: Experimental workflow for this compound staining.
References
Illuminating Estrogen Receptor Dynamics in Living Cells with FLTX1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM). This innovative probe enables the specific labeling and visualization of estrogen receptors (ERs) within living cells, offering a powerful tool for studying ER biology and for the development of new therapeutic agents. This compound retains the potent antiestrogenic properties of tamoxifen but is notably devoid of its estrogenic agonistic effects in the uterus, making it a safer and more specific tool for research.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in labeling estrogen receptors in live cells, aimed at researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound competitively binds to estrogen receptors, acting as an antagonist to the natural ligand, 17β-estradiol.[2][4] Its fluorescent properties allow for the direct visualization of ERs in both permeabilized and non-permeabilized cells, facilitating the study of receptor localization, trafficking, and dynamics in real-time.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a convenient reference for experimental design.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Wavelength (λex) | ~475 nm |
| Emission Wavelength (λem) | ~550 nm |
| Quantum Yield (Φ) | High (exact value not reported) |
| Photostability | Not reported |
Table 2: Binding Affinity and Potency of this compound
| Parameter | Cell Line/System | Value |
| IC50 (vs. [3H]E2) | Rat Uterine Cytosol | 87.5 nM |
| Binding Affinity (vs. ERα) | In silico (XPGlide score) | -11.55 kcal/mol |
| IC50 (Luciferase Activity) | MCF7 cells | 1.74 µM |
| IC50 (Luciferase Activity) | T47D-KBluc cells | 0.61 µM |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Estrogen Receptors with this compound
This protocol describes the general procedure for labeling and imaging estrogen receptors in live cells using this compound. Optimization of concentration and incubation time may be required for different cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)
-
Cell culture plates or dishes with optical-quality glass bottoms
-
Fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~475 nm, Emission: ~550 nm) and an environmental chamber to maintain 37°C and 5% CO2.
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes at a suitable density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration of 1-10 µM is recommended.
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO2.
-
Washing: Remove the this compound-containing medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope with appropriate filter sets. Acquire images at the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.
Protocol 2: High-Throughput Screening (HTS) for Estrogen Receptor Modulators
This compound can be utilized in a competitive binding assay format for high-throughput screening of potential estrogen receptor modulators.
Materials:
-
This compound
-
ER-positive cells (e.g., MCF-7)
-
Compound library
-
384-well or 1536-well microplates
-
High-content imaging system or fluorescence microplate reader
Procedure:
-
Cell Plating: Seed ER-positive cells into microplates.
-
Compound Addition: Add compounds from the library to the wells at various concentrations. Include appropriate controls (e.g., vehicle, known ER agonist/antagonist).
-
This compound Addition: Add a fixed, predetermined concentration of this compound to all wells. The concentration should be around the Kd for ER binding to ensure sensitive competition.
-
Incubation: Incubate the plates for a sufficient time to allow for competitive binding to reach equilibrium.
-
Signal Detection: Measure the fluorescence intensity in each well using a high-content imager or a fluorescence plate reader.
-
Data Analysis: A decrease in this compound fluorescence intensity indicates that the test compound has displaced this compound from the estrogen receptor, suggesting it is a potential ER modulator.
Visualizations
Estrogen Receptor Signaling Pathway
Caption: Classical estrogen receptor signaling pathway.
This compound Live-Cell Imaging Workflow
Caption: Experimental workflow for live-cell imaging with this compound.
This compound in Competitive Binding Assay
Caption: Principle of HTS competitive binding assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
FLTX1: Application in Permeabilized vs. Non-Permeabilized Cells
Application Notes and Protocols for Researchers
Introduction
FLTX1 is a novel fluorescent derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound offers a significant advantage for researchers by enabling the visualization and tracking of Tamoxifen's binding sites, primarily the estrogen receptors (ERs), within cells. A key feature of this compound is its applicability in both permeabilized and non-permeabilized cells, allowing for the differential study of intracellular versus membrane-associated estrogen receptors.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in these distinct cellular states, aimed at researchers, scientists, and professionals in drug development.
This compound covalently links Tamoxifen to the fluorescent biomarker NBD (N-(7-nitrobenzo[c]oxadiazol-4-yl)). It retains the antiestrogenic properties of its parent compound, competitively binding to estrogen receptors and inhibiting estrogen-dependent cellular proliferation. Notably, this compound does not exhibit the undesirable estrogenic agonist effects in the uterus that are sometimes associated with long-term Tamoxifen therapy.
Mechanism of Action
Tamoxifen and its derivatives act as competitive antagonists of 17β-estradiol at the ligand-binding domain of estrogen receptors. Upon binding, the receptor undergoes a conformational change that hinders its activation and subsequent downstream signaling pathways that promote cell growth and proliferation. This compound allows for the direct visualization of these binding sites. Competition studies have shown that the binding of this compound is fully displaced by unlabeled Tamoxifen and partially by estradiol, confirming its specificity for ERs while also suggesting the existence of other non-ER binding sites for triphenylethylene compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (displaces [3H]E2 binding) | Rat Uterine Cytosol | 87.5 nM | |
| IC50 (E2-induced luciferase activity) | MCF7 | 1.74 µM | |
| IC50 (E2-induced luciferase activity) | T47D-KBluc | 0.61 µM | |
| Proliferation Inhibition | MCF7 | Dose-dependent (0.01-10 µM) |
Signaling Pathway
The binding of this compound to the estrogen receptor (ER) interferes with the normal estrogen signaling pathway. The following diagram illustrates this interaction.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in both non-permeabilized and permeabilized cells.
Protocol 1: Labeling of Membrane Estrogen Receptors in Non-Permeabilized Cells
This protocol is designed to label estrogen receptors located on the cell membrane, as the fluorescent probe is not intended to enter the cell.
Materials:
-
ER-positive cells (e.g., MCF7, T47D)
-
Culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
This compound stock solution (store at -20°C)
-
Mounting medium
-
Coverslips
-
Microscope slides
-
Confocal microscope
Workflow Diagram:
Procedure:
-
Cell Culture: Seed ER-positive cells on coverslips in a petri dish and culture until they reach 60-80% confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS to remove the fixative.
-
This compound Incubation: Dilute the this compound stock solution to the desired final concentration in PBS. Incubate the fixed, non-permeabilized cells with the this compound solution for a specified time (e.g., 2 hours).
-
Washing: Wash the cells three times with PBS to remove unbound this compound.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a confocal microscope. This compound has an emission maximum at approximately 550 nm when excited at 475 nm.
Protocol 2: Labeling of Intracellular Estrogen Receptors in Permeabilized Cells
This protocol allows this compound to enter the cells and label intracellular estrogen receptors.
Materials:
-
Same as Protocol 1
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
(Optional) DAPI for nuclear counterstaining
Workflow Diagram:
Procedure:
-
Cell Culture and Washing: Follow steps 1 and 2 from Protocol 1.
-
Fixation: Fix the cells with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Then, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
This compound Incubation: Incubate the permeabilized cells with the desired concentration of this compound in PBS for a specified time (e.g., 2 hours).
-
Washing: Wash the cells three times with PBS to remove unbound this compound.
-
(Optional) Nuclear Staining: If desired, incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a confocal microscope. Colocalization of this compound with nuclear stains can confirm intracellular and nuclear binding.
Protocol 3: Competition Assay to Determine Binding Specificity
This protocol can be adapted for both permeabilized and non-permeabilized cells to confirm that this compound is binding specifically to the target of interest.
Procedure:
-
Follow the appropriate protocol (1 or 2) for cell preparation (fixation and, if applicable, permeabilization).
-
Prior to incubation with this compound, pre-incubate the cells with a high concentration of an unlabeled competitor (e.g., Tamoxifen or 17β-estradiol) for 1 hour.
-
Without washing, add this compound to the cells and incubate as described in the respective protocols.
-
Wash, mount, and image the cells.
-
A significant reduction in the fluorescent signal from this compound in the presence of the competitor indicates specific binding.
This compound is a versatile tool for studying the localization and dynamics of estrogen receptors. The ability to use this fluorescent probe in both permeabilized and non-permeabilized cells provides a unique opportunity to dissect the roles of membrane-associated and intracellular estrogen receptors in various physiological and pathological processes. The protocols outlined above provide a framework for researchers to effectively utilize this compound in their experimental designs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: FLTX1 for Studying Tamoxifen Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] This fluorescent probe offers a powerful tool for visualizing and characterizing tamoxifen binding sites, primarily the estrogen receptor (ER), within cells and tissues.[1][3][4] this compound retains the antiestrogenic properties of its parent compound, tamoxifen, and in some cases, demonstrates enhanced potency in inhibiting cancer cell proliferation. A key advantage of this compound is its lack of the estrogenic agonist effects on the uterus that are associated with tamoxifen, making it a potentially safer therapeutic alternative.
These application notes provide detailed protocols for the use of this compound in key experimental assays to study tamoxifen binding sites and its effects on cancer cells. The included methodologies cover cellular imaging, competitive binding assays, reporter gene assays for transcriptional activity, and cell proliferation assays.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in comparison to tamoxifen.
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Cell Line / System | This compound | Tamoxifen (Tx) | Reference |
| IC50 (Cell Proliferation) | MCF-7 | More effective than Tx at 0.1 µM | - | |
| IC50 ([3H]E2 Competitive Binding) | Rat Uterine Cytosol | 87.5 nM | - | |
| IC50 (E2-induced Luciferase Activity) | MCF-7 | 1.74 µM | - | |
| IC50 (E2-induced Luciferase Activity) | T47D-KBluc | 0.61 µM | - | |
| ER Binding Affinity | - | Similar to Tamoxifen | - |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway with Tamoxifen and this compound
The diagram below illustrates the classical genomic signaling pathway of the estrogen receptor and the mechanism of action of tamoxifen and this compound as antagonists.
Caption: Estrogen Receptor Signaling and Antagonism.
Experimental Workflow: this compound for Cellular Imaging
The following diagram outlines the general workflow for labeling estrogen receptors in cells with this compound for subsequent analysis by confocal microscopy.
Caption: this compound Cellular Imaging Workflow.
Experimental Protocols
Protocol 1: Labeling of Estrogen Receptors with this compound for Confocal Microscopy
This protocol describes the use of this compound to label estrogen receptors in cultured cells for visualization by confocal microscopy. The protocol can be adapted for permeabilizing conditions to label intracellular receptors or non-permeabilizing conditions for membrane-associated receptors.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS for non-permeabilizing conditions)
-
Permeabilizing fixative solution (e.g., 4% paraformaldehyde with 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., Image-iT™ FX signal enhancer or 1% BSA in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Glass coverslips and microscope slides
-
Confocal microscope with appropriate laser lines and filters for this compound (excitation ~470 nm, emission ~530 nm) and DAPI (if used).
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7) onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Cell Fixation:
-
Non-permeabilizing conditions: Aspirate the culture medium and wash the cells twice with PBS. Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Permeabilizing conditions: Aspirate the culture medium and wash the cells twice with PBS. Add the permeabilizing fixative solution and incubate for 15-20 minutes at room temperature.
-
-
Washing: After fixation, wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add the blocking solution to the coverslips and incubate for 30 minutes at room temperature to minimize non-specific binding of this compound.
-
This compound Staining: Dilute the this compound stock solution in PBS or an appropriate buffer to the desired final concentration (e.g., 10-50 µM). Remove the blocking solution and add the this compound working solution to the cells. Incubate for 1-2 hours at room temperature in the dark.
-
Washing: Aspirate the this compound solution and wash the cells five times with PBS for 5 minutes each to remove unbound probe.
-
Mounting: Invert the coverslip onto a drop of mounting medium on a microscope slide. Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: Visualize the stained cells using a confocal microscope. Use the appropriate laser excitation and emission filters for this compound. If DAPI was used, acquire images in the blue channel for nuclear visualization.
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding affinity of this compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]-estradiol ([3H]E2).
Materials:
-
Rat uterine cytosol preparation (as a source of estrogen receptors)
-
[3H]-estradiol
-
This compound of varying concentrations
-
Unlabeled estradiol (for determining non-specific binding)
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal for separating bound and free radioligand
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions of this compound and unlabeled estradiol in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-estradiol (e.g., 1-5 nM), and varying concentrations of either this compound or unlabeled estradiol. Include tubes with only [3H]-estradiol and cytosol (total binding) and tubes with [3H]-estradiol, cytosol, and a high concentration of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the tubes overnight at 4°C to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry or dextran-coated charcoal to each tube and incubate on ice for a specified time (e.g., 15-30 minutes) with intermittent vortexing. Centrifuge the tubes to pellet the adsorbent with the bound ligand.
-
Measurement of Radioactivity: Carefully transfer the supernatant (containing the free radioligand) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of specifically bound [3H]-estradiol at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-estradiol.
Protocol 3: Estrogen Receptor-Mediated Luciferase Reporter Gene Assay
This assay measures the ability of this compound to act as an agonist or antagonist of estrogen receptor-mediated gene transcription.
Materials:
-
ER-positive cells (e.g., MCF-7 or T47D) stably or transiently transfected with an estrogen response element (ERE)-luciferase reporter plasmid.
-
Cell culture medium
-
Estradiol (E2)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into a multi-well plate and allow them to attach overnight.
-
Treatment:
-
Antagonist activity: Treat the cells with a fixed concentration of estradiol (to induce luciferase expression) in the presence of increasing concentrations of this compound.
-
Agonist activity: Treat the cells with increasing concentrations of this compound alone.
-
Include appropriate controls: vehicle control, estradiol alone, and a known antagonist like tamoxifen.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate. For antagonist activity, plot the percentage of estradiol-induced luciferase activity against the this compound concentration to determine the IC50. For agonist activity, plot the luciferase activity against the this compound concentration.
Protocol 4: Cell Proliferation Assay (MTT or SRB Assay)
This protocol assesses the effect of this compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution
-
Solubilization solution (e.g., DMSO or SDS for MTT)
-
Tris buffer (for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a low density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-treated control.
-
Incubation: Incubate the cells for a period of 2 to 6 days, depending on the cell line's doubling time.
-
Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution to dissolve the formazan crystals.
-
SRB Assay: Fix the cells with trichloroacetic acid. Stain the cellular proteins with SRB solution. Wash away the unbound dye and solubilize the bound dye with Tris buffer.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT and ~565 nm for SRB) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
References
Application Notes and Protocols: FLTX1 for Reporter-Based Transcriptional Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM).[1][2][3] Its intrinsic fluorescence allows for the visualization and tracking of its binding to intracellular targets, primarily the estrogen receptor (ER).[1][4] This property, combined with its potent antiestrogenic effects, makes this compound a valuable tool for studying ER-mediated transcriptional activity. Unlike traditional SERMs, this compound's fluorescence provides a unique opportunity for multimodal analysis, including microscopy and quantitative reporter assays.
These application notes provide a detailed protocol for utilizing this compound in conjunction with a luciferase-based reporter assay to quantify its impact on ER-dependent transcriptional activation. This approach is critical for characterizing the pharmacological properties of this compound and similar compounds in drug discovery and development.
Principle of the Assay
The reporter-based transcriptional activity assay for this compound leverages the molecular mechanism of the estrogen receptor. In its active state, typically induced by an agonist like estradiol (E2), the ER binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter region of target genes. This binding initiates the transcription of these genes.
In this assay, cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple EREs (e.g., 3xERE-luciferase). When the ER is activated, it drives the expression of luciferase. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of transcriptional activation.
This compound, as an ER antagonist, competes with agonists for binding to the ER. By measuring the reduction in luciferase activity in the presence of this compound, its antagonistic (antiestrogenic) potency can be quantified. Conversely, the assay can also be used to assess any potential agonistic (estrogenic) activity of this compound by measuring its ability to induce luciferase expression on its own.
Signaling Pathway
The following diagram illustrates the estrogen receptor signaling pathway and the mechanism of action of this compound in a reporter-based assay.
Caption: Estrogen receptor signaling and this compound mechanism.
Experimental Protocols
This section provides detailed protocols for assessing the agonistic and antagonistic properties of this compound using a luciferase reporter assay in human breast cancer cell lines, such as MCF7 or T47D, which are known to express the estrogen receptor.
Materials
-
Cell Lines: MCF7 or T47D-KBluc (stably transfected with an ERE-luciferase reporter).
-
Reporter Plasmid: 3xERE-luciferase reporter plasmid (for transient transfection).
-
Control Plasmid: A constitutively expressed reporter plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Phenol Red-Free Medium: For experiments to avoid estrogenic effects of phenol red.
-
Stripped FBS: FBS treated to remove steroid hormones.
-
Compounds: 17β-Estradiol (E2), this compound, Tamoxifen (as a control).
-
Luciferase Assay System: (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Luminometer: For measuring luminescence.
-
96-well white, clear-bottom tissue culture plates.
Experimental Workflow
The general workflow for the reporter assay is depicted below.
Caption: General workflow for the this compound reporter assay.
Protocol 1: Assessment of this compound Antagonistic Activity
This protocol determines the ability of this compound to inhibit E2-induced transcriptional activity.
-
Cell Seeding:
-
Culture MCF7 or T47D cells in phenol red-free medium supplemented with 10% stripped FBS for at least 3 days prior to the experiment.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Transfection (for transient assays):
-
Co-transfect cells with the 3xERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 10 nM to 10 µM).
-
Pre-treat the cells with the different concentrations of this compound for 8 hours.
-
Following pre-treatment, add a fixed concentration of E2 (e.g., 1 nM) to all wells (except for the vehicle control).
-
Include the following controls:
-
Vehicle control (medium only).
-
E2 only control.
-
E2 + Tamoxifen (as a positive control for antagonism).
-
-
-
Incubation:
-
Incubate the plate for an additional 16-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in the E2-induced luciferase activity.
-
Protocol 2: Assessment of this compound Agonistic Activity
This protocol determines if this compound itself can activate the estrogen receptor.
-
Cell Seeding and Transfection:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (e.g., from 10 nM to 1 µM).
-
Treat the cells with the different concentrations of this compound.
-
Include the following controls:
-
Vehicle control (medium only).
-
E2 only control (as a positive control for agonism).
-
Tamoxifen only control.
-
-
-
Incubation:
-
Incubate the plate for 15-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Follow step 5 from Protocol 1.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Compare the luciferase activity induced by this compound to that of the vehicle and E2 controls.
-
Data Presentation
The following tables summarize the quantitative data reported for this compound in transcriptional activity and related assays.
Table 1: Antagonistic Activity of this compound on E2-Induced Luciferase Expression
| Cell Line | IC50 of this compound (µM) | Reference |
| MCF7 | 1.74 | |
| T47D-KBluc | 0.61 |
Table 2: ER Binding Affinity and Agonistic Potential of this compound
| Parameter | Value | Cell/System | Reference |
| ER Binding Affinity (IC50) | 87.5 nM | Rat Uterine Cytosol | |
| Agonistic Activity | Devoid of agonistic activity | MCF7 & T47D-KBluc |
Table 3: Effect of this compound on Cell Proliferation
| Cell Line | Effect | Concentration Range | Reference |
| MCF7 | Dose-dependent reduction in proliferation | 0.01 - 10 µM | |
| MCF7 | Counteracts E2-induced cell growth | Pre-treatment |
Conclusion
This compound is a versatile tool for investigating estrogen receptor biology. The protocols outlined in these application notes provide a robust framework for quantifying the antagonistic and potential agonistic effects of this compound on ER-mediated transcriptional activity. The use of luciferase reporter assays offers a sensitive and high-throughput method for characterizing the pharmacological profile of this compound and other SERMs, making it an invaluable technique for academic research and drug development. The inherent fluorescence of this compound further opens up possibilities for correlating transcriptional data with direct visualization of the compound's subcellular localization.
References
- 1. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracking Intracellular Targets Using FLTX1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a fluorescent derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM).[1][2][3] This fluorescent probe allows for the specific labeling and tracking of its intracellular binding sites. Its primary canonical target is the estrogen receptor (ER), particularly ERα.[2][4] However, evidence suggests the existence of non-canonical binding sites, also referred to as non-ER-related triphenylethylene-binding sites.
These application notes provide a comprehensive guide to using this compound for identifying and characterizing both canonical and non-canonical intracellular targets. Detailed protocols for key experimental applications are included to facilitate the integration of this compound into your research and drug development workflows.
Principle of this compound-Based Target Tracking
This compound is composed of a Tamoxifen core, which confers its binding affinity to estrogen receptors and other potential targets, covalently linked to a fluorophore. This intrinsic fluorescence allows for direct visualization of the probe's localization within cells and tissues using standard fluorescence microscopy techniques. By competing with endogenous ligands or other compounds, this compound can be used to quantify binding affinities and characterize the pharmacology of its targets.
Canonical Target: Estrogen Receptor (ER)
The primary and most well-characterized target of this compound is the estrogen receptor (ER). This compound binds to ERα with high affinity and acts as an antagonist, inhibiting ER-mediated gene transcription and subsequent cell proliferation in ER-positive cancer cells.
Quantitative Data for this compound and Estrogen Receptor Interaction
| Parameter | Value | Cell Line/System | Reference |
| IC50 for ERα Binding | 87.5 nM | Rat Uterine Cytosol | |
| Relative Binding Affinity (vs. Tamoxifen) | 141% | Not Specified | |
| IC50 for Luciferase Activity (MCF7 cells) | 1.74 µM | MCF7 cells | |
| IC50 for Luciferase Activity (T47D-KBluc cells) | 0.61 µM | T47D-KBluc cells | |
| Effect on MCF7 Cell Proliferation | Dose-dependent reduction (0.01-10 µM) | MCF7 cells |
Non-Canonical Targets
While the estrogen receptor is the canonical target, studies with Tamoxifen and this compound suggest the presence of other intracellular binding sites. Competition studies have shown that while unlabeled Tamoxifen can completely displace this compound binding, estradiol can only partially displace it, indicating that not all this compound binding is to the estrogen receptor. These non-canonical targets may be responsible for some of the off-target effects observed with Tamoxifen therapy.
Potential non-canonical targets of the Tamoxifen pharmacophore include:
-
Membrane Estrogen Receptors: G-protein coupled estrogen receptor 1 (GPER1) is a key player in non-genomic estrogen signaling.
-
Other Receptors: Studies on Tamoxifen have identified interactions with histamine, muscarinic, and dopamine receptors. The relevance of these interactions for this compound requires further investigation.
Signaling Pathways
Canonical Estrogen Receptor Signaling
The classical pathway involves the binding of an estrogenic compound to the ER in the cytoplasm, leading to its dimerization and translocation to the nucleus. There, the complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators or co-repressors to regulate gene transcription. This compound acts as an antagonist in this pathway, preventing the recruitment of co-activators.
Canonical Estrogen Receptor Signaling Pathway with this compound.
Non-Canonical Signaling Pathways
Non-canonical or non-genomic signaling is rapid and originates from membrane-associated estrogen receptors, like GPER1, or cytoplasmic ER. These pathways can activate downstream kinase cascades such as the PI3K/AKT and MAPK pathways, which in turn can influence cell proliferation and survival. Tamoxifen has been shown to modulate these pathways, and by extension, this compound is a valuable tool for studying these effects.
Non-Canonical Signaling via GPER1.
Experimental Protocols
Protocol 1: Intracellular Staining of Targets in Adherent Cells (e.g., MCF7)
This protocol describes the use of this compound for fluorescently labeling intracellular targets in fixed and permeabilized adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM for MCF7 cells)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF7) onto sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Cell Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% paraformaldehyde and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Dilute the this compound stock solution to the desired working concentration (e.g., 50 µM) in PBS or cell culture medium.
-
Incubate the cells with the this compound solution for 2 hours at room temperature, protected from light.
-
-
Washing: Wash the cells five times with PBS to remove unbound this compound.
-
Nuclear Counterstaining (Optional):
-
Incubate the cells with a DAPI solution for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for the fluorophore on this compound (e.g., excitation/emission maxima around 476/527 nm) and the nuclear stain.
Workflow for Intracellular Staining with this compound.
Protocol 2: Competition Assay to Identify this compound Binding Sites
This protocol is designed to determine if a test compound binds to the same sites as this compound.
Materials:
-
This compound
-
Test compound (unlabeled)
-
Cells expressing the target of interest (e.g., MCF7 for ER)
-
Materials for intracellular staining (as in Protocol 1)
Procedure:
-
Cell Preparation: Prepare fixed and permeabilized cells on coverslips as described in Protocol 1, steps 1-3.
-
Competition:
-
Prepare a solution of the unlabeled test compound at various concentrations.
-
Pre-incubate the cells with the test compound for 1 hour at room temperature.
-
Without washing, add this compound at a constant concentration (e.g., 50 µM) to the wells already containing the test compound.
-
Incubate for an additional 2 hours at room temperature, protected from light.
-
-
Control Groups:
-
Positive Control: Cells stained only with this compound.
-
Negative Control: Unstained cells.
-
Competitor Control: Cells incubated with a known competitor (e.g., unlabeled Tamoxifen).
-
-
Washing, Counterstaining, and Mounting: Follow steps 5-7 from Protocol 1.
-
Imaging and Analysis:
-
Acquire images using consistent microscope settings for all samples.
-
Quantify the fluorescence intensity of this compound in the presence and absence of the test compound. A decrease in this compound fluorescence indicates that the test compound competes for the same binding site(s).
-
Workflow for this compound Competition Assay.
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of this compound on cell proliferation, which is particularly relevant for studying its impact on cancer cells.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or a fluorescence-based assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.
-
Include vehicle-only (e.g., DMSO) and untreated controls.
-
-
Incubation: Incubate the plate for the desired period (e.g., 6 days for MCF7 cells).
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the untreated control to determine the percentage of cell viability.
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Troubleshooting
-
Weak this compound Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure proper fixation and permeabilization.
-
-
High Background Fluorescence:
-
Ensure thorough washing after this compound incubation.
-
Include a blocking step (e.g., with BSA or serum) before this compound incubation.
-
Check for autofluorescence of the cells or medium.
-
-
Inconsistent Results in Proliferation Assay:
-
Ensure uniform cell seeding density.
-
Optimize the incubation time for the specific cell line.
-
Check for potential precipitation of this compound at high concentrations.
-
By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the intracellular targets and signaling pathways modulated by Tamoxifen and its derivatives, ultimately contributing to a better understanding of its therapeutic and off-target effects.
References
Application Notes and Protocols for FLTX1 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies of FLTX1, a novel fluorescent tamoxifen derivative, in mouse models. The document includes a summary of its biological activities, quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Introduction
This compound is a fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer.[1] this compound has been developed as a tool to study the molecular pharmacology of tamoxifen and as a potential therapeutic substitute with improved properties.[2] It exhibits potent antiestrogenic effects similar to tamoxifen but notably lacks the estrogenic agonistic effects on the uterus, a significant side effect of tamoxifen.[2][3] this compound can be used to label estrogen receptors (ER) in both permeabilized and non-permeabilized cells, making it a valuable probe for various experimental setups.[4]
Biological Activity of this compound
This compound competitively binds to estrogen receptors, displacing the natural ligand, 17β-estradiol, which inhibits the activation of these receptors. In vitro studies have demonstrated that this compound has a similar affinity for ER as tamoxifen. It effectively reduces the proliferation of ER-positive breast cancer cell lines, such as MCF7, and counteracts the growth-promoting effects of estradiol. Unlike tamoxifen, this compound does not exhibit strong agonistic activity on ERα-dependent transcriptional activity.
In vivo studies in immature female CD-1 mice have confirmed the non-estrogenic profile of this compound in the uterus. It does not induce the uterotrophic, hyperplasic, or hypertrophic effects that are characteristic of tamoxifen's agonistic activity in this tissue.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ER Binding Affinity (IC50) | Rat Uterine Cytosol | 87.5 nM | |
| Anti-proliferative Effect | MCF7 | More effective than Tamoxifen at 0.1 µM | |
| Inhibition of E2-induced Luciferase Activity (IC50) | MCF7 | 1.74 µM | |
| Inhibition of E2-induced Luciferase Activity (IC50) | T47D-KBluc | 0.61 µM |
Table 2: In Vivo Dosage and Effects of this compound in Mice
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Immature Female CD-1 Mice | 0.01 - 1 mg/kg/day (s.c.) | 3 days | No uterotrophic, hyperplasic, or hypertrophic effects. Did not alter basal proliferating cell nuclear antigen (PCNA) immunoreactivity. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for in vivo experiments.
Caption: Proposed signaling pathway of this compound as a Selective Estrogen Receptor Modulator (SERM).
Caption: General experimental workflow for in vivo studies of this compound in mouse models.
Experimental Protocols
The following are detailed protocols for key in vivo experiments with this compound in mouse models, based on the available literature.
Protocol 1: Uterotrophic Assay in Immature Mice
Objective: To assess the estrogenic or anti-estrogenic effects of this compound on the uterus of immature female mice.
Materials:
-
Immature female CD-1 mice (e.g., 21 days old)
-
This compound
-
17β-Estradiol (positive control)
-
Tamoxifen (comparison control)
-
Vehicle (e.g., corn oil)
-
Syringes and needles for subcutaneous injection
-
Analytical balance
-
Dissection tools
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least 3 days before the start of the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=5-8 per group):
-
Vehicle control
-
17β-Estradiol (e.g., 0.1 µ g/mouse/day )
-
Tamoxifen (e.g., 1 mg/kg/day)
-
This compound (e.g., 0.01, 0.1, 1 mg/kg/day)
-
-
Drug Preparation: Prepare solutions of estradiol, tamoxifen, and this compound in the vehicle.
-
Dosing: Administer the assigned treatment daily via subcutaneous injection for 3 consecutive days.
-
Necropsy: On day 4, 24 hours after the last injection, euthanize the mice by an approved method.
-
Uterine Collection: Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
-
Uterine Weight: Immediately weigh the uteri (wet weight).
-
Data Analysis: Calculate the mean uterine weight for each group. Compare the uterine weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). An increase in uterine weight indicates an estrogenic effect.
Protocol 2: Histological and Immunohistochemical Analysis of Uterine Tissue
Objective: To evaluate the effects of this compound on uterine morphology (hyperplasia and hypertrophy) and cell proliferation.
Materials:
-
Uterine tissues from the uterotrophic assay
-
10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) staining reagents
-
Primary antibody against Proliferating Cell Nuclear Antigen (PCNA)
-
Secondary antibody and detection system (e.g., HRP-DAB)
-
Microscope
Procedure:
-
Tissue Fixation: Immediately fix the collected uteri in 10% neutral buffered formalin for 24 hours.
-
Tissue Processing: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin according to standard protocols.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine under a microscope for changes in endometrial and myometrial thickness (hyperplasia and hypertrophy).
-
-
PCNA Immunohistochemistry:
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary anti-PCNA antibody.
-
Incubate with the appropriate secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Data Analysis:
-
For H&E stained slides, measure the thickness of the endometrium and myometrium.
-
For PCNA stained slides, count the number of PCNA-positive cells in a defined area of the luminal and glandular epithelium.
-
Compare the results between treatment groups using appropriate statistical methods.
-
These protocols provide a framework for conducting in vivo studies with this compound in mouse models. Researchers should adapt these methods based on their specific experimental goals and available resources, always adhering to institutional guidelines for animal care and use.
References
- 1. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Antiestrogens Using FLTX1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM). It serves as a powerful tool for studying estrogen receptor (ER) biology and for the high-throughput screening (HTS) of potential antiestrogen compounds. This compound specifically binds to intracellular estrogen receptors and exhibits potent antiestrogenic properties comparable to tamoxifen, making it an ideal probe for identifying new drug candidates.[1][2] A key advantage of this compound is its lack of the estrogenic agonist effects on the uterus that are associated with tamoxifen, suggesting a more favorable safety profile for therapeutic applications.[1][2] Its intrinsic fluorescence allows for direct visualization and quantification of ER binding, facilitating the development of robust and efficient screening assays.[3]
Mechanism of Action
This compound acts as a competitive antagonist of the estrogen receptor. It binds to the ligand-binding domain of ERs, displacing the natural ligand, 17β-estradiol, and thereby inhibiting the transcriptional activation of estrogen-responsive genes. This antagonistic action effectively blocks the proliferative signaling cascade initiated by estrogens in ER-positive cells, such as those found in many breast cancers. Unlike tamoxifen, this compound does not appear to induce the conformational changes in the ER that lead to the recruitment of coactivators responsible for its partial agonist effects in certain tissues.
Signaling Pathway of Estrogen and Antiestrogens
Caption: Estrogen and antiestrogen signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | This compound Value | Tamoxifen Comparison | Reference |
| Competitive Binding | Rat Uterine Cytosol | IC₅₀ vs. [³H]E₂ | 87.5 nM | Similar affinity | |
| Luciferase Reporter | MCF7 (transient) | IC₅₀ vs. E₂ | 1.74 µM | Comparable antiestrogenic activity | |
| Luciferase Reporter | T47D-KBluc (stable) | IC₅₀ vs. E₂ | 0.61 µM | Comparable antiestrogenic activity | |
| Cell Proliferation | MCF7 | Inhibition | Dose-dependent (0.01-10 µM) | More effective at 0.1 µM |
Table 2: Transcriptional Activity of this compound
| Cell Line | Agonist Activity | Antagonist Activity | Reference |
| MCF7 | Devoid of agonist activity | Dose-dependent reduction of E₂-induced activity | |
| T47D-KBluc | Devoid of agonist activity | Dose-dependent reduction of E₂-induced activity |
Experimental Protocols
Protocol 1: Homogeneous Competitive Binding Assay for High-Throughput Screening
This protocol describes a fluorescence polarization (FP)-based assay for HTS of compounds that compete with this compound for binding to the estrogen receptor.
Experimental Workflow for HTS
Caption: High-throughput screening workflow.
Materials:
-
This compound (stock solution in DMSO)
-
Recombinant human Estrogen Receptor α (ERα)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compounds library (in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Compound Plating: Dispense test compounds and controls (e.g., unlabeled tamoxifen as a positive control, DMSO as a negative control) into the 384-well microplates.
-
Reagent Preparation: Prepare a working solution of ERα and this compound in the assay buffer. The final concentrations should be optimized to yield a stable and robust FP signal.
-
Reagent Addition: Add the ERα/FLTX1 mixture to all wells of the microplate containing the test compounds.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect from light.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for this compound (e.g., excitation ~470 nm, emission ~530 nm).
-
Data Analysis: Calculate the change in fluorescence polarization for each well. A significant decrease in polarization indicates that the test compound has displaced this compound from the ER, identifying it as a potential antiestrogen.
Protocol 2: Cell-Based Luciferase Reporter Assay
This protocol outlines a method to screen for antiestrogens using a cell line that expresses a luciferase reporter gene under the control of an estrogen response element (ERE).
Materials:
-
T47D-KBluc or MCF7 cells stably or transiently transfected with an ERE-luciferase reporter construct.
-
Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with charcoal-stripped fetal bovine serum.
-
Estradiol (E₂)
-
This compound (for control) and test compounds.
-
Luciferase assay reagent.
-
96-well or 384-well white, clear-bottom cell culture plates.
-
Luminometer.
Method:
-
Cell Seeding: Seed the reporter cells into the wells of the microplate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with test compounds or this compound at various concentrations for a specified period (e.g., 8 hours).
-
Estrogen Stimulation: Add a fixed concentration of estradiol to the wells to induce luciferase expression, except for the negative control wells.
-
Incubation: Incubate the plates for an additional period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Determine the ability of the test compounds to inhibit estradiol-induced luciferase expression. A dose-dependent decrease in luminescence indicates antiestrogenic activity. Calculate IC₅₀ values for active compounds.
Protocol 3: Cell Proliferation Assay
This protocol assesses the ability of test compounds to inhibit the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF7 or other ER-positive breast cancer cell lines.
-
Complete cell culture medium.
-
Estradiol (E₂)
-
This compound (for control) and test compounds.
-
Cell proliferation assay reagent (e.g., resazurin-based, MTS, or CellTiter-Glo®).
-
96-well or 384-well clear cell culture plates.
-
Microplate reader (absorbance, fluorescence, or luminescence).
Method:
-
Cell Seeding: Seed MCF7 cells in the microplates and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of test compounds or this compound in the presence of a low concentration of estradiol to stimulate proliferation.
-
Incubation: Incubate the cells for an extended period (e.g., 6 days), allowing for multiple cell divisions.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.
-
Signal Detection: Measure the absorbance, fluorescence, or luminescence signal, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the dose-dependent inhibition of cell proliferation and calculate GI₅₀ (50% growth inhibition) values.
Conclusion
This compound is a versatile and valuable tool for the discovery and characterization of novel antiestrogen compounds. Its fluorescent properties enable the development of homogeneous, high-throughput binding assays, while its specific antiestrogenic activity in cellular models provides a reliable means of confirming functional antagonism of the estrogen receptor. The protocols outlined above provide a framework for utilizing this compound in a comprehensive screening cascade to identify and validate new therapeutic candidates for the treatment of estrogen receptor-positive cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with FLTX1
Welcome to the technical support center for FLTX1. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to low fluorescence signals during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescently labeled derivative of Tamoxifen.[1][2][3][4][5] It is primarily used to label intracellular Tamoxifen-binding sites, specifically estrogen receptors (ER), in research settings. Its antiestrogenic properties make it a valuable tool in breast cancer research. The fluorescence of this compound is conferred by the covalently attached NBD (nitro-2-1,3-benzoxadiazol-4-yl) fluorophore.
Q2: What are the excitation and emission wavelengths for this compound?
A2: The fluorescent component of this compound is the NBD fluorophore. The typical excitation maximum of NBD is around 465-485 nm and the emission maximum is around 515-550 nm, in the green region of the spectrum. However, these values can be influenced by the local environment.
Q3: How should I store this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal can be a significant roadblock in your experiments. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Problem 1: No or Very Weak Signal Detected
| Possible Cause | Troubleshooting Steps |
| Incorrect Microscope Filter Sets/Settings | - Verify that the excitation and emission filters on the microscope are appropriate for the NBD fluorophore (Excitation ~488 nm, Emission ~530 nm). - Ensure the light source (e.g., laser, lamp) is turned on and the shutter is open. - Start with the lowest laser power and a higher photomultiplier tube (PMT) voltage (>600 V), then gradually increase the laser power as needed to avoid photobleaching. |
| Low this compound Concentration | - The fluorescence intensity is directly proportional to the concentration at low concentrations. - Titrate the concentration of this compound to determine the optimal staining concentration for your specific cell type and experimental conditions. A typical starting range for similar probes is in the low micromolar range. |
| Cellular Issues | - Ensure that the cells you are using express the target, the estrogen receptor (ER). - Verify cell viability. Dead or unhealthy cells may not retain the probe or may exhibit altered cellular structures. |
| Photobleaching | - Minimize the exposure of your sample to the excitation light. - Use an anti-fade mounting medium to protect your sample. - Acquire images efficiently and avoid unnecessarily long exposure times. |
Problem 2: Signal is Present but Fades Quickly
| Possible Cause | Troubleshooting Steps |
| Photobleaching | - Reduce the intensity and duration of the excitation light. - Use a neutral density filter to attenuate the excitation light. - Acquire images using shorter exposure times or faster scan speeds. - Use a mounting medium containing an anti-fade reagent. |
| Environmental Factors | - High temperatures can increase molecular collisions and decrease fluorescence intensity. Ensure your imaging is performed at a stable, controlled room temperature. - The presence of oxygen can quench fluorescence. If possible, use a deoxygenated buffer for imaging. |
Problem 3: High Background Signal Obscuring the Specific Signal
| Possible Cause | Troubleshooting Steps |
| Excessive this compound Concentration | - Titrate the this compound concentration downwards to find the optimal balance between signal and background. |
| Inadequate Washing | - Increase the number and duration of wash steps after this compound incubation to remove unbound probe. |
| Autofluorescence | - Examine an unstained control sample under the same imaging conditions to assess the level of natural cellular fluorescence. - If autofluorescence is high, particularly in the blue and green channels, consider using a commercial autofluorescence quenching kit. |
| Non-specific Binding | - Include appropriate controls, such as co-incubation with an excess of unlabeled Tamoxifen, to confirm the specificity of the this compound signal. |
Experimental Protocols
General Protocol for Staining Adherent Cells with this compound
-
Cell Culture: Plate your cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the this compound stock solution to the desired final concentration in your cell culture medium or a suitable buffer (e.g., PBS).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound-containing medium/buffer to the cells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm PBS to remove unbound this compound.
-
-
Imaging:
-
Add fresh culture medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with filter sets appropriate for NBD (Excitation ~488 nm, Emission ~530 nm).
-
Data Presentation
The following table summarizes key environmental factors that can influence the fluorescence intensity of a fluorophore like the NBD in this compound.
| Factor | Effect on Fluorescence Intensity | Rationale |
| Temperature | Decreases with increasing temperature | Increased temperature leads to more molecular collisions, which promotes non-radiative decay pathways. |
| pH | Can increase or decrease | Changes in pH can alter the chemical structure of the fluorophore, affecting its ability to fluoresce. The fluorescence of aniline, for example, is quenched in acidic solutions. |
| Viscosity | Increases with increasing viscosity | A more viscous environment reduces the number of molecular collisions, leading to less collisional deactivation and higher fluorescence. |
| Oxygen | Decreases in the presence of oxygen | Oxygen is a known quenching agent and can also oxidize the fluorescent molecule to a non-fluorescent species. |
| Concentration | Increases with concentration up to a point | At very high concentrations, self-quenching can occur, where excited fluorophores are deactivated by collisions with other fluorophores, leading to a decrease in fluorescence intensity. |
Visualizations
Caption: A workflow for troubleshooting low fluorescence signals.
Caption: The mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing FLTX1 photobleaching in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent FLTX1 photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
This compound is a fluorescent derivative of Tamoxifen, a selective estrogen receptor modulator.[1][2][3] In microscopy, it is used to specifically label intracellular Tamoxifen-binding sites, primarily estrogen receptors (ER).[1][2] Its inherent fluorescence allows for the visualization of these receptors without the need for traditional antibody-based immunofluorescence, which can be time-consuming and expensive. This compound also retains the antiestrogenic properties of Tamoxifen.
Q2: What is photobleaching and why is it a problem when imaging this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal, causing the sample to dim over time during an imaging experiment. For researchers using this compound, photobleaching can compromise the quality of images, limit the duration of time-lapse experiments, and affect the accuracy of quantitative analyses.
Q3: What are the key factors that contribute to this compound photobleaching?
While specific studies on this compound photostability are limited, the general principles of photobleaching apply. The primary factors include:
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High-intensity illumination: The more intense the excitation light, the faster the rate of photobleaching.
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Prolonged exposure time: Longer exposure to the excitation light increases the cumulative damage to the fluorophore.
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Presence of oxygen: Molecular oxygen can react with the excited fluorophore, leading to its degradation.
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Fluorophore concentration: While seemingly counterintuitive, in some cases, higher concentrations can lead to interactions that accelerate photobleaching.
Q4: Are there specific excitation and emission wavelengths for this compound that I should be aware of?
Yes, using the correct spectral settings is crucial. This compound has a characteristic broad absorption band centered at approximately 488 nm and an emission maximum at about 550 nm. Therefore, excitation should be performed around 475-488 nm.
Troubleshooting Guide: Minimizing this compound Photobleaching
Here are specific troubleshooting steps to mitigate this compound photobleaching in your microscopy experiments.
Issue 1: Rapid loss of fluorescent signal during imaging.
Cause: This is the classic sign of photobleaching, likely due to excessive light exposure.
Solutions:
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Reduce Excitation Light Intensity:
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Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
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Employ neutral density (ND) filters to attenuate the excitation light without changing its spectral properties. Many modern microscopes allow for software control of light intensity, often as a percentage of the maximum.
-
-
Minimize Exposure Time:
-
Decrease the camera exposure time to the shortest duration that still yields a clear image.
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For time-lapse experiments, increase the interval between image acquisitions to the longest possible time that still captures the biological process of interest.
-
-
Optimize Imaging Protocol:
-
Focus on the sample using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence to minimize light exposure during setup.
-
If you must focus using fluorescence, do so on a region of the sample that is not your primary area of interest.
-
Issue 2: My sample appears dim even with optimized settings.
Cause: While optimizing for photobleaching, the signal may become too weak.
Solutions:
-
Use a High-Sensitivity Detector:
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Employ a high quantum efficiency camera (e.g., sCMOS or EMCCD) to detect faint signals more effectively, allowing for lower excitation power.
-
-
Increase Camera Gain or Binning:
-
Carefully increase the camera gain to amplify the signal. Be aware that this can also amplify noise.
-
Use pixel binning to increase signal intensity, at the cost of some spatial resolution.
-
-
Incorporate Antifade Reagents:
-
Use a commercially available antifade mounting medium for fixed cells or an antifade reagent for live-cell imaging. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
-
Quantitative Data Summary
The following table summarizes common antifade reagents and their mechanisms of action, which can be applied to this compound imaging.
| Antifade Reagent | Mechanism of Action | Suitability |
| ProLong™ Live | Antioxidant-based (Oxyrase technology) to remove free radicals. | Live-cell imaging. |
| VectaCell™ Trolox | Cell-permeable antioxidant that acts as a triplet-state quencher. | Live-cell imaging. |
| DABCO | Free radical scavenger. | Fixed-cell imaging. |
| p-Phenylenediamine (PPD) | Effective antifade agent, but can be prone to autofluorescence. | Fixed-cell imaging, best with red fluorophores. |
Experimental Protocols
Protocol 1: Preparing Fixed Cells with Antifade Mounting Medium
This protocol describes the steps for mounting fixed cells stained with this compound to minimize photobleaching.
-
Cell Culture and this compound Staining:
-
Grow cells on coverslips to the desired confluency.
-
Fix the cells using 4% paraformaldehyde in PBS.
-
Permeabilize the cells if required for your experimental goals.
-
Incubate the cells with the desired concentration of this compound (e.g., 50-100 µM) for 2 hours at room temperature.
-
Wash the cells five times with PBS to remove unbound this compound.
-
-
Mounting with Antifade Reagent:
-
Carefully aspirate the final PBS wash from the coverslip.
-
Place a small drop of antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
Store the slide in the dark at 4°C until imaging.
-
Protocol 2: Live-Cell Imaging with Antifade Reagent
This protocol outlines the procedure for imaging live cells with this compound while minimizing photobleaching.
-
Cell Preparation:
-
Plate cells in a suitable imaging dish or chamber (e.g., glass-bottom dish).
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Incubate cells with this compound at the desired concentration and for the appropriate duration.
-
Wash the cells with fresh, pre-warmed imaging medium to remove unbound this compound.
-
-
Adding Live-Cell Antifade Reagent:
-
Prepare the live-cell antifade reagent according to the manufacturer's instructions (e.g., ProLong™ Live Antifade Reagent is typically a 100X solution).
-
Add the appropriate volume of the antifade reagent to the imaging medium.
-
Allow the reagent to equilibrate with the cells for the recommended time before imaging.
-
-
Microscopy Setup and Image Acquisition:
-
Place the imaging dish on the microscope stage within an environmental chamber to maintain physiological conditions (temperature, CO2, humidity).
-
Set the excitation wavelength to ~475-488 nm.
-
Begin with the lowest possible excitation intensity and the shortest exposure time.
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Gradually increase these parameters only as needed to achieve a sufficient signal.
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For time-lapse imaging, use the longest possible interval between frames.
-
Visualizations
References
FLTX1 solubility and stability in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of FLTX1 in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fluorescent derivative of tamoxifen. Its primary mechanism of action is as a selective estrogen receptor (ER) antagonist. It competitively binds to estrogen receptors, primarily ERα, thereby blocking the binding of estradiol and inhibiting estrogen-mediated gene transcription and cell proliferation.[1][2][3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution at a concentration of 25 mg/mL in DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What is the stability of this compound in cell culture media at 37°C?
Q5: Can this compound be used for live-cell imaging?
A5: Yes, this compound is a fluorescent probe and can be used for imaging in both live and fixed cells to visualize the localization of estrogen receptors.
Solubility and Stability Data
The following tables summarize the known solubility and recommended storage conditions for this compound.
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL | Gentle warming to 37°C and ultrasonication can aid dissolution. |
Table 1: this compound Solubility
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Table 2: this compound Stock Solution Stability
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescent Signal | This compound concentration is too low. | Increase the concentration of this compound. A titration experiment is recommended to find the optimal concentration for your cell type and experimental setup. |
| Insufficient incubation time. | Increase the incubation time to allow for sufficient uptake and binding of this compound. | |
| Photobleaching. | Minimize the exposure of your samples to excitation light. Use an anti-fade mounting medium for fixed cell imaging. | |
| Incorrect microscope filter sets. | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (excitation max ~495 nm, emission max ~519 nm). | |
| High Background Fluorescence | This compound concentration is too high. | Reduce the concentration of this compound. High concentrations can lead to non-specific binding and increased background. |
| Inadequate washing. | Increase the number and duration of wash steps after incubation with this compound to remove unbound probe. | |
| Autofluorescence. | Include an unstained control to assess the level of cellular autofluorescence. If high, consider using a different imaging channel or a background subtraction method. | |
| Cell Toxicity or Death | High concentration of this compound or DMSO. | Lower the concentration of this compound and ensure the final concentration of DMSO in the cell culture medium is below 0.5%. |
| Phototoxicity. | Reduce the intensity and duration of light exposure during live-cell imaging. | |
| Precipitation in Media | Poor solubility of this compound in aqueous media. | Ensure the final concentration of this compound in the cell culture media is within its solubility limit. Briefly vortex or sonicate the media after adding the this compound stock solution to ensure it is well-dispersated. |
Table 3: this compound Troubleshooting Guide
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Thaw a frozen aliquot of your this compound DMSO stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. It is recommended to perform a serial dilution.
-
Vortex the working solution gently before adding it to your cells.
Protocol 2: Staining of Live Cells with this compound
-
Culture your cells to the desired confluency on a suitable imaging plate or dish.
-
Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate at 37°C in a 5% CO2 incubator for the desired time (e.g., 30 minutes to 2 hours). The optimal incubation time may vary depending on the cell type.
-
Wash the cells two to three times with pre-warmed PBS to remove unbound this compound.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for this compound.
Protocol 3: Staining of Fixed and Permeabilized Cells with this compound
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the this compound working solution and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
Visual Diagrams
References
- 1. Molecular mechanisms of tamoxifen-associated endometrial cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FLTX1 Technical Support Center: Minimizing Off-Target Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FLTX1, a fluorescent derivative of Tamoxifen. The information provided is designed to help users minimize off-target binding and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Estrogen Receptor (ER), specifically the ERα isoform.[1] this compound is a fluorescent derivative of Tamoxifen and, like its parent compound, acts as a selective estrogen receptor modulator (SERM).[1] It competitively binds to the ligand-binding domain of ER, displacing the natural ligand, 17β-estradiol, which in turn inhibits ER-mediated transcriptional activation and cell proliferation in ER-positive breast cancer cells.[2][3]
Q2: What is meant by "off-target binding" of this compound?
A2: Off-target binding refers to the interaction of this compound with cellular components other than its intended target, the Estrogen Receptor. For this compound, these have been described as "non-ER-related triphenylethylene-binding sites," also known as Antiestrogen Binding Sites (ABS).[4] These sites bind to triphenylethylene compounds like Tamoxifen and this compound but do not bind to estradiol.
Q3: What are the potential off-target binding sites of this compound?
A3: While the precise molecular identity of all off-target binding sites is not fully elucidated, research suggests that Antiestrogen Binding Sites (ABS) may include:
-
Histamine Receptors: Some studies propose that ABS may be a novel type of histamine receptor, distinct from the classical H1 and H2 receptors. Tamoxifen and other triphenylethylene compounds have been shown to interact with these sites.
-
Proteins involved in cholesterol metabolism: There is evidence linking Tamoxifen's effects to the modulation of cholesterol and lipid metabolism, suggesting that enzymes or other proteins in these pathways could be off-target binding partners.
Q4: How can I experimentally distinguish between on-target (ER) and off-target (ABS) binding of this compound?
A4: A competitive binding assay is the most direct method to differentiate between on-target and off-target binding. In this assay, you would assess the ability of unlabeled ligands to displace fluorescent this compound.
-
On-target ER binding: Displacement by both unlabeled Tamoxifen and 17β-estradiol indicates binding to the Estrogen Receptor.
-
Off-target ABS binding: Displacement by unlabeled Tamoxifen but not by 17β-estradiol suggests binding to Antiestrogen Binding Sites.
Q5: What are the key advantages of this compound over Tamoxifen?
A5: this compound offers several advantages over its parent compound, Tamoxifen:
-
Fluorescence: As a fluorescent molecule, this compound allows for direct visualization of its subcellular localization and binding sites using fluorescence microscopy.
-
Lack of Uterine Agonism: A significant benefit of this compound is that it is devoid of the estrogenic agonistic effects on the uterus that are observed with Tamoxifen, which can increase the risk of uterine cancers.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: this compound Binding Affinity and Potency
| Parameter | Cell Line/System | Value | Reference(s) |
| IC50 (vs. [3H]E2) | Rat Uterine Cytosol (ER) | 87.5 nM | |
| Relative Binding Affinity (vs. Tamoxifen) | Estrogen Receptor | 141% | |
| IC50 (E2-induced luciferase activity) | MCF-7 | 1.74 µM | |
| IC50 (E2-induced luciferase activity) | T47D-KBluc | 0.61 µM |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Differentiate On-Target vs. Off-Target Binding
This protocol describes a fluorescence microscopy-based competitive binding assay to determine the specificity of this compound binding in cultured cells (e.g., MCF-7).
Materials:
-
MCF-7 cells (or other ER-positive cell line)
-
Cell culture medium (e.g., DMEM/F12 without phenol red)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Unlabeled Tamoxifen stock solution (e.g., 10 mM in DMSO)
-
17β-Estradiol stock solution (e.g., 10 mM in ethanol)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.5% Triton X-100 in PBS)
-
Mounting medium with antifade reagent
-
Fluorescence microscope with appropriate filter sets for this compound
Procedure:
-
Cell Culture: Plate MCF-7 cells on glass coverslips in a multi-well plate and culture until they reach 60-80% confluency.
-
Competition:
-
Prepare working solutions of the competitors (unlabeled Tamoxifen and 17β-Estradiol) in cell culture medium at a concentration 100-fold higher than the this compound concentration to be used.
-
Pre-incubate the cells with the competitor solutions or vehicle control (medium with DMSO or ethanol) for 1-2 hours at 37°C.
-
-
This compound Staining:
-
Prepare a working solution of this compound in cell culture medium (e.g., 100 nM).
-
Add the this compound working solution to all wells (including those with competitors) and incubate for 1-2 hours at 37°C, protected from light.
-
-
Fixation:
-
Aspirate the medium and wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization (Optional):
-
If visualizing intracellular targets, wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images using consistent settings for all conditions.
-
-
Analysis:
-
Quantify the fluorescence intensity in the cells for each condition.
-
Compare the fluorescence intensity in the competitor-treated cells to the vehicle-treated cells.
-
A significant reduction in fluorescence with both Tamoxifen and 17β-Estradiol indicates ER binding.
-
A significant reduction with Tamoxifen but not with 17β-Estradiol suggests binding to ABS.
-
-
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific this compound signal, making it difficult to interpret the results.
| Potential Cause | Troubleshooting Step |
| Excess this compound Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Autofluorescence | Image an unstained control sample (cells that have not been treated with this compound) to assess the level of natural cellular fluorescence. If high, consider using a different cell line or employing autofluorescence quenching techniques. |
| Non-specific Binding to Cellular Components | Increase the number and duration of wash steps after this compound incubation to remove unbound probe. Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Media Components | Use phenol red-free cell culture medium, as phenol red is fluorescent. |
| Fixation-induced Fluorescence | Minimize fixation time and consider using a non-aldehyde-based fixative if compatible with your experimental setup. |
Issue 2: Weak or No this compound Signal
A weak or absent signal can prevent the detection of this compound binding.
| Potential Cause | Troubleshooting Step |
| Low Target Expression | Ensure that the cell line you are using expresses a sufficient level of the Estrogen Receptor. You can verify this by western blot or immunofluorescence with an ER-specific antibody. |
| Insufficient this compound Concentration | Increase the concentration of this compound. Refer to the quantitative data for typical effective concentrations. |
| Photobleaching | Minimize the exposure of your samples to the excitation light. Use an antifade mounting medium. Acquire images efficiently and avoid prolonged focusing on a single area. |
| Incorrect Microscope Settings | Ensure that you are using the correct excitation and emission filters for the this compound fluorophore. Check that the light source is properly aligned and the detector settings are appropriate. |
| This compound Degradation | Store the this compound stock solution properly (protected from light at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Issue 3: Inconclusive Competitive Binding Assay Results
Difficulty in interpreting the results of a competitive binding assay can be due to several factors.
| Potential Cause | Troubleshooting Step |
| Ineffective Competitor Concentration | Ensure that the concentration of the unlabeled competitor (Tamoxifen or 17β-Estradiol) is sufficiently high (typically 100- to 1000-fold excess) to effectively displace this compound from its binding sites. |
| Insufficient Incubation Time | Increase the pre-incubation time with the competitor to allow for sufficient displacement of any pre-bound endogenous ligands and for the competitor to reach equilibrium. |
| High Non-specific Binding of this compound | Address high background fluorescence first (see Troubleshooting Issue 1) to ensure that the measured signal is primarily from specific binding. |
| Signal-to-Noise Ratio is Too Low | Optimize imaging conditions to maximize the signal-to-noise ratio. This may involve adjusting detector gain, exposure time, and using image analysis techniques to enhance the signal. |
Visualizations
Caption: On-target and potential off-target binding pathways of this compound.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Physicochemical and genetic evidence for specific antiestrogen binding sites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving FLTX1 Uptake in Non-Permeabilized Cells
Welcome to the technical support center for FLTX1, a fluorescent derivative of Tamoxifen. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing this compound uptake in non-permeabilized cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enter non-permeabilized cells?
A1: this compound is a fluorescent analog of Tamoxifen designed to label intracellular Tamoxifen-binding sites, primarily estrogen receptors (ER), in both permeabilized and non-permeabilized cells.[1][2][3] The exact mechanism of uptake in non-permeabilized cells is not fully elucidated but is thought to involve passive diffusion across the cell membrane due to its lipophilic nature, similar to Tamoxifen itself.[4] Additionally, endocytic pathways may play a role in the internalization of this compound.[5]
Q2: I am observing a weak or no fluorescent signal after incubating my live cells with this compound. What are the possible causes?
A2: Low fluorescence intensity is a common issue in live-cell imaging. Several factors could be contributing to this problem:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for sufficient uptake and signal detection.
-
Insufficient Incubation Time: The incubation period may not be long enough for adequate cellular uptake.
-
Poor Cell Health: Unhealthy or stressed cells may exhibit altered membrane integrity and reduced uptake capabilities.
-
Incorrect Imaging Settings: Your microscope's excitation and emission wavelengths may not be optimized for the this compound fluorophore.
-
Photobleaching: Excessive exposure to excitation light can lead to the degradation of the fluorescent signal.
-
Low Receptor Expression: If your cell line has low or no expression of estrogen receptors, the primary target of this compound, the specific signal will be inherently low.
Q3: How can I improve the signal-to-noise ratio in my this compound imaging experiments?
A3: Improving the signal-to-noise ratio is crucial for obtaining clear and quantifiable data. Here are some strategies:
-
Optimize this compound Concentration and Incubation Time: Perform a titration to find the optimal concentration and incubation time that maximizes signal without inducing cytotoxicity.
-
Use Phenol Red-Free Medium: Phenol red in cell culture medium can contribute to background fluorescence.
-
Washing Steps: After incubation with this compound, perform thorough washing steps with a suitable buffer (e.g., PBS) to remove extracellular probe.
-
Background Correction: Acquire background images from a cell-free region and subtract this from your images of the cells.
-
Optimize Imaging Parameters: Adjust the gain, exposure time, and laser power on your microscope to enhance the signal from your sample while minimizing background noise.
Q4: Can I perform a competition assay to verify the specific binding of this compound?
A4: Yes, a competition assay is an excellent way to demonstrate the specific binding of this compound to its target, the estrogen receptor. This involves pre-incubating the cells with an unlabeled competitor, such as Tamoxifen or 17β-estradiol, before adding this compound. A significant reduction in the this compound fluorescent signal in the presence of the competitor indicates specific binding.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound uptake experiments in non-permeabilized cells.
| Problem | Potential Cause | Recommended Solution |
| Weak or No this compound Signal | 1. This compound concentration is too low. | Titrate this compound concentration (e.g., 0.1 µM to 10 µM) to find the optimal signal. |
| 2. Incubation time is too short. | Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation time. | |
| 3. Low expression of estrogen receptors (ER) in the cell line. | Use a positive control cell line known to have high ER expression (e.g., MCF-7). Confirm ER expression in your cell line via Western blot or qPCR. | |
| 4. Poor cell health. | Ensure cells are healthy, sub-confluent, and not undergoing stress. Use a viability stain to assess cell health. | |
| 5. Incorrect microscope filter sets. | Verify that the excitation and emission filters are appropriate for the NBD fluorophore of this compound (Excitation ~465 nm, Emission ~535 nm). | |
| 6. Photobleaching. | Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if fixing cells after labeling. | |
| High Background Fluorescence | 1. This compound concentration is too high. | Reduce the this compound concentration. |
| 2. Inadequate washing. | Increase the number and duration of washing steps with PBS after this compound incubation. | |
| 3. Autofluorescence from cells or medium. | Use phenol red-free medium for the experiment. Image an unstained control sample to determine the level of autofluorescence. | |
| 4. Non-specific binding. | Incubate at a lower temperature (e.g., 4°C) to reduce active transport and endocytosis, which can sometimes be non-specific. | |
| Phototoxicity or Cell Death | 1. This compound concentration is too high. | Lower the this compound concentration. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. |
| 2. Prolonged or intense light exposure. | Minimize the duration and intensity of light exposure during imaging. Use a live-cell imaging system with environmental control. | |
| 3. Sub-optimal buffer or media conditions. | Use a physiologically compatible imaging buffer (e.g., HBSS) and maintain proper temperature and CO2 levels. | |
| Inconsistent Results | 1. Variability in cell density or health. | Ensure consistent cell seeding density and use cells from the same passage number for all experiments. |
| 2. Inconsistent this compound preparation. | Prepare fresh dilutions of this compound for each experiment from a stable stock solution. | |
| 3. Fluctuations in incubation conditions. | Maintain consistent temperature, CO2, and humidity during the incubation period. |
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of optimization experiments for this compound uptake. These are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
Table 1: Effect of this compound Concentration on Fluorescence Intensity
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 5.2 | 0.8 |
| 0.1 | 25.8 | 3.1 |
| 0.5 | 89.4 | 9.7 |
| 1.0 | 152.3 | 15.6 |
| 5.0 | 289.1 | 25.2 |
| 10.0 | 315.6 | 28.9 |
MCF-7 cells were incubated for 2 hours with varying concentrations of this compound. Fluorescence intensity was quantified using fluorescence microscopy and image analysis software.
Table 2: Time-Course of this compound Uptake
| Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 6.1 | 1.0 |
| 15 | 45.7 | 5.3 |
| 30 | 98.2 | 10.1 |
| 60 | 165.4 | 17.8 |
| 120 | 295.3 | 26.4 |
| 240 | 305.8 | 29.1 |
MCF-7 cells were incubated with 5 µM this compound for different durations. Fluorescence intensity was quantified using fluorescence microscopy and image analysis software.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration and Incubation Time in Non-Permeabilized Cells
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging plates or chamber slides
-
MCF-7 cells (or other estrogen receptor-positive cell line)
-
Fluorescence microscope with appropriate filters for NBD fluorophore
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a live-cell imaging plate or chamber slide at a density that will result in 60-70% confluency on the day of the experiment.
-
This compound Dilution: On the day of the experiment, prepare a series of dilutions of this compound in phenol red-free medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Cell Treatment: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. For concentration optimization, use a fixed incubation time (e.g., 2 hours). For time-course experiments, use a fixed concentration (e.g., 5 µM) and incubate for various durations (e.g., 15, 30, 60, 120, 240 minutes).
-
Washing: After incubation, remove the this compound-containing medium and wash the cells three times with warm PBS to remove extracellular probe.
-
Imaging: Add fresh phenol red-free medium or a clear imaging buffer (e.g., HBSS) to the cells. Image the cells using a fluorescence microscope with the appropriate settings for the NBD fluorophore.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell.
Protocol 2: this compound Competition Assay
Materials:
-
Same as Protocol 1
-
Unlabeled Tamoxifen or 17β-estradiol stock solution
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Competitor Pre-incubation: Remove the culture medium, wash with warm PBS, and then add medium containing a high concentration of the unlabeled competitor (e.g., 100-fold molar excess of Tamoxifen or 17β-estradiol). Incubate for 1 hour at 37°C.
-
This compound Incubation: Without washing, add this compound to the medium to the desired final concentration (e.g., 5 µM) and incubate for an additional 2 hours.
-
Control Group: In parallel, prepare a control group of cells that are incubated with this compound only (without the competitor).
-
Washing and Imaging: Wash and image the cells as described in Protocol 1.
-
Analysis: Compare the fluorescence intensity between the control and competitor-treated groups. A significant reduction in fluorescence in the competitor group indicates specific binding of this compound.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Pharmacogenomics of tamoxifen: roles of drug metabolizing enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamoxifen Derivatives Alter Retromer-Dependent Endosomal Tubulation and Sorting to Block Retrograde Trafficking of Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]
FLTX1 Technical Support Center: Compatibility with Other Fluorescent Dyes
Welcome to the technical support center for FLTX1, a novel fluorescent derivative of Tamoxifen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in multiplex fluorescence experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound's fluorescence is conferred by its 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) moiety. Its spectral characteristics are:
-
Excitation Maximum: ~475 nm
-
Emission Maximum: ~550 nm
These values may exhibit slight variations depending on the local microenvironment, a known characteristic of the NBD fluorophore.[1]
Q2: Which fluorescent dyes are spectrally compatible with this compound?
For successful multiplexing, it is crucial to select dyes with minimal spectral overlap with this compound. Dyes that are excited by different laser lines and have emission spectra that are well-separated from this compound's emission peak (~550 nm) are ideal.
Spectrally Compatible Dyes:
-
Blue-emitting dyes: Dyes like DAPI (4',6-diamidino-2-phenylindole) and Hoechst stains, which are excited by UV light and emit in the blue region of the spectrum, are excellent choices for multiplexing with this compound.
-
Red and Far-Red emitting dyes: Dyes such as Texas Red, Cy5, and Alexa Fluor 647 are excited by longer wavelength lasers (e.g., 594 nm or 633 nm) and their emission is well-separated from this compound, minimizing bleed-through.
Q3: Which fluorescent dyes are likely to be incompatible with this compound?
Dyes with significant overlap in their excitation or emission spectra with this compound should be avoided or used with caution, as this can lead to signal bleed-through and compromised data.
Spectrally Incompatible Dyes:
-
Green-emitting dyes: Fluorophores like FITC (Fluorescein isothiocyanate), Alexa Fluor 488, and GFP (Green Fluorescent Protein) have emission spectra that significantly overlap with this compound's emission.
-
Yellow and Orange-emitting dyes: Dyes such as TRITC (Tetramethylrhodamine isothiocyanate), PE (Phycoerythrin), and Cy3 have excitation and/or emission spectra that are in close proximity to this compound, which can cause significant crosstalk.
Q4: How does the local environment affect this compound's fluorescence?
The NBD fluorophore is known to be sensitive to its environment. Changes in polarity, pH, and the binding of this compound to its target (estrogen receptors) can influence its fluorescence intensity and emission spectrum. This property can be advantageous for studying binding events but should be considered when designing experiments and interpreting results. The fluorescence of NBD is significantly enhanced in nonpolar environments.
Quantitative Data on Fluorescent Dye Compatibility
The following table summarizes the spectral properties of this compound and a selection of commonly used fluorescent dyes to aid in the design of multiplexing experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Compatibility with this compound |
| This compound (NBD) | ~475 | ~550 | Variable | ~25,000 | - |
| DAPI | 358 | 461 | 0.9 (bound to DNA) | 33,000 | High |
| Hoechst 33342 | 350 | 461 | 0.42 (bound to DNA) | 42,000 | High |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 | Low (Significant Overlap) |
| FITC | 495 | 517 | 0.32 | 80,000 | Low (Significant Overlap) |
| TRITC | 550 | 573 | 0.28 | 55,000 | Low (Significant Overlap) |
| Texas Red-X | 595 | 615 | 0.53 | 85,000 | High |
| Cy5 | 649 | 670 | 0.28 | 250,000 | High |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 | High |
Visualizing Spectral Compatibility
The following diagram illustrates the spectral relationship between this compound and other common fluorescent dyes. Dyes with minimal overlap are considered compatible, while those with significant overlap will likely result in signal bleed-through.
Troubleshooting Guide
This guide addresses common issues encountered during multiplex fluorescence experiments involving this compound.
Issue 1: Signal Bleed-through or Crosstalk
-
Description: Fluorescence from one channel is detected in another, leading to false positives. For example, signal from a green-emitting dye appearing in the this compound channel.
-
Causes:
-
Significant spectral overlap between fluorophores.
-
Incorrect filter sets being used.
-
Excessive signal intensity in one channel.
-
-
Solutions:
-
Select Spectrally Well-Separated Dyes: Refer to the compatibility table and diagram above.
-
Use Narrowband Filters: Employ filter sets that are specifically designed for the chosen fluorophores to minimize the detection of out-of-channel emissions.
-
Sequential Imaging: Acquire images for each channel sequentially, using the optimal excitation and emission settings for each fluorophore.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the overlapping signals.
-
Titrate Antibody/Dye Concentrations: Use the lowest possible concentration of the dye that gives a detectable signal to reduce the likelihood of bleed-through.
-
Issue 2: Weak or No this compound Signal
-
Description: The fluorescence signal from this compound is dim or absent.
-
Causes:
-
Low expression of the target estrogen receptor.
-
Inefficient labeling with this compound.
-
Photobleaching of the NBD fluorophore.
-
Quenching of fluorescence due to the local environment.
-
-
Solutions:
-
Verify Target Expression: Confirm that your sample expresses the estrogen receptor using a validated positive control.
-
Optimize Labeling Protocol: Adjust the concentration of this compound and the incubation time to ensure efficient labeling.
-
Use Antifade Mounting Media: Mount coverslips with a mounting medium containing an antifade reagent to minimize photobleaching during imaging.
-
Minimize Light Exposure: Reduce the exposure time and excitation light intensity to prevent photobleaching.
-
Consider Environmental Effects: Be aware that the fluorescence of NBD can be quenched in certain environments. Ensure your experimental buffer is compatible.
-
Issue 3: High Background Fluorescence
-
Description: Non-specific fluorescence that obscures the specific signal from this compound.
-
Causes:
-
Non-specific binding of this compound.
-
Autofluorescence from the sample.
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Impure reagents.
-
-
Solutions:
-
Optimize Blocking Steps: Ensure adequate blocking of non-specific binding sites in your sample.
-
Include Washing Steps: Perform thorough washing steps after incubation with this compound to remove unbound dye.
-
Use a Lower Concentration of this compound: Titrate the concentration to find the optimal balance between signal and background.
-
Autofluorescence Correction: Acquire an image of an unstained sample to determine the level of autofluorescence and subtract it from your experimental images.
-
Use High-Quality Reagents: Ensure all buffers and reagents are fresh and free of fluorescent contaminants.
-
The following flowchart provides a logical workflow for troubleshooting common issues in multiplex fluorescence experiments with this compound.
Experimental Protocols
This section provides a general protocol for multiplex immunofluorescence staining that can be adapted for use with this compound.
Materials:
-
Cells or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (raised in different species if possible)
-
This compound
-
Secondary antibodies conjugated to spectrally compatible fluorophores
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
Protocol:
-
Sample Preparation:
-
For cultured cells, grow on coverslips. For tissue sections, use appropriately prepared slides.
-
-
Fixation:
-
Wash the samples briefly with PBS.
-
Incubate in Fixation Buffer for 15-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate in Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in Blocking Buffer.
-
Incubate the samples with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody and this compound Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies and this compound to their optimal concentrations in Blocking Buffer.
-
Incubate the samples with this solution for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes at room temperature.
-
Wash two times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filter sets for each fluorophore.
-
Acquire images sequentially for each channel to minimize bleed-through.
-
The following diagram outlines the key steps in a typical multiplex immunofluorescence workflow.
References
Technical Support Center: Mitigating Autofluorescence in FLTX1 Imaging
Welcome to the technical support center for addressing autofluorescence in FLTX1 imaging experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help overcome challenges related to autofluorescence.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues you may encounter during your this compound imaging experiments.
Q1: I am observing high background fluorescence in my this compound images. How can I determine if this is due to autofluorescence?
A1: To ascertain if the high background is from autofluorescence, you should include an unstained control in your experiment. This control sample should undergo all the same processing steps as your stained samples, including fixation and permeabilization, but without the addition of this compound or any other fluorescent labels. If you observe fluorescence in this unstained sample, it is indicative of autofluorescence originating from the tissue or cells themselves.
Q2: My unstained control confirms the presence of autofluorescence. What are the likely sources in my biological sample?
A2: Autofluorescence in biological samples typically originates from endogenous molecules. Common sources include:
-
Metabolic Coenzymes: NADH and flavins, which are abundant in metabolically active cells, are major contributors to autofluorescence, typically in the green and yellow regions of the spectrum.[1][2]
-
Structural Proteins: Collagen and elastin, components of the extracellular matrix, exhibit broad autofluorescence, primarily in the blue and green spectral regions.[1][2]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate with age in the lysosomes of post-mitotic cells like neurons and cardiomyocytes. Lipofuscin has a very broad excitation and emission spectrum, making it a particularly challenging source of autofluorescence.[1]
-
Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.
Q3: How does my sample preparation protocol contribute to autofluorescence?
A3: Certain steps in your experimental protocol can induce or exacerbate autofluorescence:
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by reacting with amines in proteins to form fluorescent products. Glutaraldehyde generally produces more autofluorescence than formaldehyde. The duration and temperature of fixation can also play a role, with longer times and higher temperatures increasing autofluorescence.
-
Dehydration and Heat: Processes that involve heating or dehydrating the sample can increase autofluorescence, particularly in the red end of the spectrum.
Q4: I have identified the likely source of autofluorescence. What are the immediate steps I can take to reduce it?
A4: Several strategies can be employed to minimize autofluorescence:
-
Optimize Fixation: If possible, reduce the fixation time to the minimum required to preserve tissue morphology. Alternatively, consider using a non-aldehyde-based fixative, such as ice-cold methanol or ethanol, especially for cell surface markers.
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a significant source of heme-based autofluorescence.
-
Choice of Fluorophore: Since most autofluorescence occurs in the blue and green channels, switching to fluorophores that are excited by and emit in the red or far-red regions of the spectrum can often help to spectrally separate your signal from the background.
-
Use Commercial Quenching Reagents: There are several commercially available kits, such as TrueVIEW™ and ReadyProbes™, that are designed to quench autofluorescence from various sources.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures when they have absorbed light. This intrinsic fluorescence is distinct from the signal generated by the application of specific fluorescent labels like this compound.
Q2: How does autofluorescence interfere with this compound imaging?
A2: Autofluorescence can significantly decrease the signal-to-noise ratio in your images. If the emission spectrum of the autofluorescent molecules overlaps with that of this compound, it can be difficult to distinguish the specific signal from your probe from the background noise, potentially leading to false positives or masking of the true signal.
Q3: Are there chemical methods to quench autofluorescence after fixation?
A3: Yes, several chemical treatments can be applied to reduce autofluorescence. The most common include:
-
Sodium Borohydride (NaBH₄): This reducing agent is often used to quench aldehyde-induced autofluorescence.
-
Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin. However, it can sometimes introduce its own background fluorescence in the far-red channel.
-
Copper Sulfate: A solution of copper sulfate in ammonium acetate buffer can also be used to quench autofluorescence.
Q4: Can I use photobleaching to reduce autofluorescence?
A4: Yes, photobleaching can be an effective method. This involves intentionally exposing your sample to intense light to destroy the endogenous fluorophores before you apply your fluorescent probe. However, care must be taken as this process can potentially damage the tissue or the target epitope.
Q5: What is spectral unmixing and how can it help with autofluorescence?
A5: Spectral unmixing is a computational technique that can separate the fluorescence signals from multiple sources, even if their emission spectra overlap. By acquiring images across a range of emission wavelengths (a "lambda stack"), you can generate a spectral signature for both your specific fluorophore (this compound) and the autofluorescence. Software can then be used to mathematically separate these two signals, effectively removing the autofluorescence contribution from your final image.
Quantitative Data Summary
The following table summarizes the spectral properties of this compound and common endogenous fluorophores that contribute to autofluorescence. This information is critical for designing imaging experiments that minimize spectral overlap.
| Molecule | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | ~475 | ~550 | Exhibits high quantum efficiency. |
| NADH | ~340 | ~460 | A primary contributor to cellular autofluorescence. |
| Flavins (FAD) | ~450 | ~525 | Found in mitochondria and contributes to green autofluorescence. |
| Collagen | 325 - 400 | 400 - 600 | Broad emission spectrum, primarily in the blue-green range. |
| Elastin | 350 - 450 | 420 - 520 | Another extracellular matrix protein with broad fluorescence. |
| Lipofuscin | 340 - 490 | 460 - 670 | "Age pigment" with a very broad and problematic emission spectrum. |
Experimental Protocols
This section provides detailed methodologies for key experiments and procedures to address autofluorescence.
Protocol 1: Sodium Borohydride Treatment for Quenching Aldehyde-Induced Autofluorescence
This protocol is intended for use on tissue sections fixed with formaldehyde or glutaraldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Ice
Procedure:
-
Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform antigen retrieval if required for your specific antibody, following a validated protocol.
-
Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.
-
Incubation: Apply the freshly prepared NaBH₄ solution to the tissue sections and incubate for 10-15 minutes at room temperature. For thicker sections, this incubation time may need to be extended.
-
Washing: Thoroughly wash the sections with PBS three times for 5 minutes each to remove all residual sodium borohydride.
-
Staining: Proceed with your standard immunofluorescence staining protocol, starting with the blocking step.
Protocol 2: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence
This protocol is particularly effective for tissues with high lipofuscin content, such as neuronal tissue.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the powder is fully dissolved.
-
Incubation: Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
-
Final Washes: Wash the slides thoroughly with PBS to remove any remaining ethanol and unbound dye.
-
Mounting: Mount the coverslip using an appropriate mounting medium.
Protocol 3: Spectral Imaging and Linear Unmixing for Autofluorescence Subtraction
This protocol provides a general workflow for using spectral unmixing to remove autofluorescence. The exact steps will vary depending on the specific confocal microscope and software being used.
Principle:
Spectral unmixing relies on the principle that the fluorescence emission at each pixel is a linear combination of the emission from all fluorophores present, including autofluorescence. By acquiring a "lambda stack" (a series of images at different emission wavelengths), the unique spectral signature of each component can be determined and used to mathematically separate them.
Procedure:
-
Prepare Control Samples:
-
Unstained Control: A sample that has gone through all processing steps but is not stained with any fluorophore. This will be used to define the spectral signature of the autofluorescence.
-
Single-Stain Controls: Samples stained with only one fluorophore each (if you are using other labels in addition to this compound).
-
-
Acquire Reference Spectra:
-
On your confocal microscope, for each control sample, acquire a lambda stack. This involves imaging a representative field of view while collecting the emission across a range of wavelengths.
-
From the lambda stack of the unstained control, define the "autofluorescence" spectrum.
-
From the lambda stack of the this compound-only stained sample, define the "this compound" spectrum.
-
-
Acquire Image of Your Experimental Sample:
-
Using the same imaging settings as for your control samples, acquire a lambda stack of your fully stained experimental sample.
-
-
Perform Linear Unmixing:
-
In your microscope's software, use the linear unmixing function.
-
Provide the software with the reference spectra you acquired for autofluorescence and this compound (and any other fluorophores).
-
The software will then calculate the contribution of each component to the total fluorescence at every pixel and generate separate images for each channel, with the autofluorescence signal removed from the this compound channel.
-
-
Troubleshooting Unmixing:
-
High Residuals: The "residuals" channel shows the portion of the signal that the software could not assign to any of the provided reference spectra. High residuals may indicate the presence of an unexpected fluorescent component or an inaccurate reference spectrum.
-
Signal Bleed-through: If you still observe bleed-through between channels after unmixing, re-acquire your reference spectra, ensuring they are "pure" and accurately represent the fluorescence in your experimental sample.
-
Visualizations
The following diagrams illustrate key concepts and workflows for addressing autofluorescence.
A flowchart for troubleshooting high background fluorescence.
The workflow of spectral unmixing to separate signals.
References
Validation & Comparative
A Comparative Analysis of the Antiestrogenic Effects of FLTX1 and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiestrogenic properties of the novel fluorescent tamoxifen derivative, FLTX1, and the well-established selective estrogen receptor modulator (SERM), tamoxifen. The following sections present a comprehensive overview of their mechanisms of action, comparative experimental data on their efficacy, and detailed protocols for the key assays cited.
Mechanism of Action
Both this compound and tamoxifen exert their antiestrogenic effects primarily through competitive binding to the estrogen receptor (ER), particularly the alpha subtype (ERα). By occupying the ligand-binding domain of the ER, they prevent the binding of estradiol, the natural estrogen, thereby inhibiting the transcriptional activation of estrogen-dependent genes that promote cell proliferation.[1][2]
Tamoxifen is a pro-drug that is metabolized into more active compounds, such as 4-hydroxytamoxifen and endoxifen, which have a significantly higher affinity for the ER.[3] While tamoxifen acts as an ER antagonist in breast tissue, it can exhibit partial agonist activity in other tissues, such as the uterus, leading to undesirable side effects like an increased risk of uterine cancer.[2][4]
This compound, a fluorescent derivative of tamoxifen, has been designed to retain the potent antiestrogenic properties of tamoxifen while minimizing its estrogenic side effects. Studies have shown that this compound acts as a pure antagonist in both breast and uterine tissues, a significant advantage over tamoxifen.
Quantitative Comparison of Antiestrogenic Effects
The following tables summarize the available quantitative data comparing the antiestrogenic effects of this compound and tamoxifen. It is important to note that while some studies provide direct comparisons, others report values for each compound separately. For the most accurate comparison, data from head-to-head studies are prioritized.
| Parameter | This compound | Tamoxifen | Cell Line/System | Source |
| ER Binding Affinity (IC50) | 87.5 nM | Similar to Tamoxifen | Rat Uterine Cytosol | |
| Relative Binding Affinity | 141% | 100% | Estrogen Receptor | |
| Antiestrogenic Activity (IC50) | 1.74 µM | Comparable to Tamoxifen | MCF7 (E2-induced luciferase activity) | |
| Antiestrogenic Activity (IC50) | 0.61 µM | Comparable to Tamoxifen | T47D-KBluc (E2-induced luciferase activity) | |
| Cell Proliferation Inhibition | Significantly more effective than Tamoxifen at 0.1 µM | - | MCF7 |
| Parameter | This compound | Tamoxifen | Animal Model | Source |
| Uterotrophic Effect | Devoid of estrogenic uterotrophic effects | Exhibits uterotrophic effects | Immature female mice and rats | |
| Uterine Hyperplasia and Hypertrophy | Lacked hyperplasic and hypertrophic effects | Induces hyperplasia and hypertrophy | Mice |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. A Novel Triple Luciferase Reporter Assay Permits Measurement of Cypridina Luciferase, Green-Emitting Reni... [protocols.io]
- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Estrogen Receptor Detection: FLTX1 vs. Antibody-Based Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of estrogen receptors (ERs) are critical in various fields of research, from cancer biology to endocrinology and drug development. While antibody-based techniques have long been the standard, novel fluorescent probes like FLTX1 offer a compelling alternative. This guide provides an objective comparison of this compound and traditional antibody-based methods for ER detection, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Antibody-Based Detection
| Feature | This compound | Antibody-Based Methods (IHC/IF/Western Blot) |
| Detection Principle | Direct binding of a fluorescent tamoxifen derivative to the ER ligand-binding domain. | Indirect detection using primary antibodies specific to ER epitopes and secondary detection reagents. |
| Permeabilization | Not required for membrane-associated ER; optional for intracellular ER.[1][2][3] | Required for intracellular ER detection.[4] |
| Secondary Reagents | Not required. | Required (e.g., enzyme-conjugated or fluorophore-conjugated secondary antibodies).[4] |
| Workflow | Simpler and faster. | More complex and time-consuming, involving multiple incubation and wash steps. |
| Target | Canonical and non-canonical tamoxifen-binding sites, including membrane ERs. | Primarily canonical ERs, depending on the antibody's epitope. |
| Potential for multiplexing | Can be combined with antibody-based detection of other targets. | Well-established for multiplexing with antibodies against different targets. |
Quantitative Performance Comparison
The following table summarizes key performance metrics for this compound and commonly used anti-ERα antibodies. Direct head-to-head comparisons in the same experimental systems are limited in the literature, so data is compiled from various sources.
| Parameter | This compound | Anti-ERα Antibodies (SP1, 6F11, 1D5) |
| Binding Affinity | IC50: 87.5 nM (for rat uterine ER). A molecular docking study suggests a high affinity for human ERα. | The SP1 clone is described as a high-affinity rabbit monoclonal antibody. Studies suggest SP1 has a greater affinity for ER than the 1D5 clone. A specific Kd value for human ERα is not readily available in the literature. |
| Sensitivity | High sensitivity for detecting ER. | Sensitivity varies by clone. The SP1 clone is reported to be more sensitive than the 1D5 clone, with SP1 detecting ER in some cases where 1D5 does not. |
| Specificity | Binds to tamoxifen-binding sites, which may include non-ER targets. Competition studies show binding is displaced by tamoxifen. | Specific to the epitope recognized by the antibody. Some antibodies may show cross-reactivity with other proteins, though validated antibodies for ERα show high specificity. |
| Photostability | Contains an NBD (nitrobenzoxadiazole) fluorophore, which is described as moderately photostable. | Photostability depends on the conjugated fluorophore. Modern fluorophores like the Alexa Fluor series are known for their high photostability. |
Estrogen Receptor Signaling Pathway
The estrogen receptor mediates both genomic and non-genomic signaling pathways. Understanding these pathways is crucial for interpreting ER detection results.
Caption: Estrogen receptor signaling pathways.
Experimental Workflows
This compound Staining Workflow
The workflow for this compound staining is straightforward, involving direct incubation of the fluorescent probe with the sample.
References
- 1. ihisto.io [ihisto.io]
- 2. researchgate.net [researchgate.net]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validating FLTX1 Binding Specificity to Estrogen Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FLTX1, a novel fluorescent tamoxifen derivative, with other estrogen receptor (ER) modulators. The information presented herein is supported by experimental data to validate its binding specificity and functional activity, offering valuable insights for researchers in oncology and endocrinology.
Comparative Performance of Estrogen Receptor Modulators
The following table summarizes the binding affinity and functional activity of this compound in comparison to the endogenous ligand estradiol and other selective estrogen receptor modulators (SERMs). This quantitative data allows for a direct comparison of the potency and efficacy of these compounds.
| Compound | Target | Assay Type | Cell Line/System | IC50 / Kd | Reference |
| This compound | Estrogen Receptor | Competitive Binding ([3H]E2 displacement) | Rat Uterine Cytosol | 87.5 nM | [1][2] |
| ER-mediated Transcription | Luciferase Reporter Assay | MCF-7 | 1.74 µM (antagonist) | [1] | |
| ER-mediated Transcription | Luciferase Reporter Assay | T47D-KBluc | 0.61 µM (antagonist) | [1] | |
| Tamoxifen | Estrogen Receptor | Competitive Binding | Human Breast Carcinoma | ~25-50 fold lower affinity than 4-OHT | [3] |
| 4-Hydroxytamoxifen (4-OHT) | Estrogen Receptor | Competitive Binding | Human Breast Carcinoma | Affinity equal to Estradiol | |
| Estrogen Receptor | Direct Binding | Estrogen-related receptor γ (ERRγ) | Kd = 35 nM | ||
| Estrogen Receptor | Competitive Binding ([3H]estradiol displacement) | Estrogen Receptor | IC50 = 3.3 nM | ||
| Estradiol (E2) | Estrogen Receptor | Competitive Binding | Rat Uterine Cytosol | - | |
| Fulvestrant | Estrogen Receptor | Competitive Binding | - | 89% of Estradiol's affinity | |
| Estrogen Receptor | - | Cell-free | IC50 = 0.94 nM | ||
| Raloxifene | Estrogen Receptor | Competitive Binding | - | Similar affinity to Estradiol |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of related studies.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the in vitro binding affinity of this compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[3H]-Estradiol (radioligand)
-
This compound and other test compounds
-
Assay Buffer (e.g., Tris-HCl with DTT)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Protocol:
-
Prepare rat uterine cytosol containing estrogen receptors.
-
In reaction tubes, combine a fixed concentration of [3H]-Estradiol with increasing concentrations of the unlabeled competitor (this compound or other test compounds).
-
Add the uterine cytosol preparation to each tube and incubate to allow for competitive binding to reach equilibrium.
-
Separate the bound from free radioligand by adding a hydroxylapatite slurry, which binds the receptor-ligand complexes.
-
Centrifuge the tubes and discard the supernatant containing the unbound radioligand.
-
Wash the pellet to remove any remaining free radioligand.
-
Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-Estradiol against the logarithm of the competitor concentration to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
ERE-Luciferase Reporter Gene Assay
Objective: To assess the functional activity of this compound as an estrogen receptor agonist or antagonist by measuring its effect on the transcriptional activity of an estrogen-responsive reporter gene.
Materials:
-
MCF-7 or T47D-KBluc cells (stably or transiently transfected with an ERE-luciferase reporter construct)
-
Cell culture medium
-
This compound, Estradiol (E2), and other test compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the transfected cells in a multi-well plate and allow them to adhere.
-
For antagonist testing, pre-treat the cells with increasing concentrations of this compound or other potential antagonists for a specified period.
-
Add a fixed concentration of Estradiol (E2) to induce the expression of the luciferase reporter gene. For agonist testing, add increasing concentrations of the test compound alone.
-
Incubate the cells for a sufficient duration to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
For antagonist activity, calculate the percent inhibition of E2-induced luciferase activity. For agonist activity, measure the fold induction of luciferase activity compared to the vehicle control.
-
Determine the IC50 (for antagonists) or EC50 (for agonists) from the dose-response curves.
MCF-7 Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of estrogen-dependent breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (phenol red-free for hormone-deprivation studies)
-
This compound, Estradiol (E2), and other test compounds
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a multi-well plate in a hormone-deprived medium (phenol red-free medium with charcoal-stripped serum) and allow them to attach and synchronize.
-
Treat the cells with various concentrations of this compound, Estradiol (as a positive control for proliferation), or other test compounds.
-
Incubate the cells for several days (e.g., 6 days), allowing for multiple cell divisions.
-
At the end of the incubation period, add the cell proliferation detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader, which correlates with the number of viable cells.
-
Calculate the percentage of proliferation relative to the vehicle-treated control and generate dose-response curves to determine the effect of each compound on cell growth.
Visualizing the Validation Process and Biological Context
To further clarify the experimental approach and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for validating this compound binding specificity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
FLTX1 Cross-Reactivity with Hormone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FLTX1, a fluorescent derivative of tamoxifen, is a valuable tool for visualizing and studying estrogen receptors (ER). Its utility in research and potential therapeutic applications necessitates a thorough understanding of its binding specificity and potential cross-reactivity with other hormone receptors. This guide provides a comparative analysis of this compound's interaction with various hormone receptors, drawing upon available data for this compound and its parent compound, tamoxifen, to offer a comprehensive overview for researchers.
Executive Summary
This compound is designed as a high-affinity ligand for estrogen receptors. However, studies on its parent compound, tamoxifen, suggest the existence of distinct tamoxifen binding sites (TBS) that are not the classical estrogen receptors. While direct quantitative data on this compound cross-reactivity with a broad panel of hormone receptors is limited, evidence from tamoxifen studies indicates a degree of interaction with other steroid hormone receptors, most notably the androgen receptor. This guide synthesizes the available information to provide a framework for assessing the selectivity of this compound in experimental settings.
Comparative Binding Data
| Receptor Family | Specific Receptor | Interaction with Tamoxifen/FLTX1 | Key Findings |
| Estrogen Receptor | Estrogen Receptor α (ERα) | High Affinity Binding | This compound is a fluorescent tamoxifen derivative designed to specifically label estrogen receptors.[1] Competition studies show this compound binding is displaced by unlabeled tamoxifen. |
| Estrogen Receptor β (ERβ) | High Affinity Binding | Tamoxifen and its active metabolites are known to bind to ERβ. | |
| Androgen Receptor | Androgen Receptor (AR) | Evidence of Interaction | Studies have shown a high association between tamoxifen binding sites and the presence of androgen receptors in breast cancer tissues. Some evidence suggests tamoxifen may bind to and inhibit AR activity. |
| Progesterone Receptor | Progesterone Receptor (PR) | Evidence of Interaction | Molecular docking studies have explored the interaction of tamoxifen analogs with the progesterone receptor. |
| Glucocorticoid Receptor | Glucocorticoid Receptor (GR) | Indirect Interaction | The interplay between tamoxifen and the glucocorticoid receptor has been studied, primarily in the context of tamoxifen resistance, rather than direct competitive binding. |
| Mineralocorticoid Receptor | Mineralocorticoid Receptor (MR) | No Data Available | Specific studies on the direct binding of this compound or tamoxifen to the mineralocorticoid receptor are not readily available. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to assess ligand-receptor interactions and the subsequent cellular signaling, the following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways.
Caption: Workflow for a competitive binding assay.
Caption: Workflow for a cell-based reporter assay.
Caption: Estrogen receptor signaling pathway.
Detailed Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of this compound and tamoxifen binding.
Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound for a specific hormone receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Materials:
-
Purified hormone receptor or cell lysate containing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-dihydroxytestosterone for AR).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filter apparatus (e.g., glass fiber filters).
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from receptor-expressing cells or tissues, or use a purified receptor preparation. Determine the protein concentration of the receptor preparation.
-
Assay Setup: In a series of microcentrifuge tubes, add a constant amount of the receptor preparation.
-
Competition: To each tube, add a constant concentration of the radiolabeled ligand. Then, add increasing concentrations of unlabeled this compound to initiate the competition. Include control tubes with no competitor (total binding) and tubes with a high concentration of a known unlabeled ligand for the receptor to determine non-specific binding.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the larger receptor-ligand complexes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the log concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the inhibitory constant (Ki).
Cell-Based Reporter Assay
Objective: To assess the functional activity of this compound as an agonist or antagonist of a specific hormone receptor in a cellular context.
Materials:
-
A suitable cell line that expresses the hormone receptor of interest (e.g., MCF-7 for ERα).
-
A reporter plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound and a known agonist for the receptor.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Transfect the cells with the HRE-reporter plasmid using a suitable transfection reagent.
-
Treatment: After allowing the cells to recover and express the reporter gene, treat the cells with various concentrations of this compound. To test for antagonistic activity, co-treat the cells with a known agonist for the receptor and varying concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the treated cells for a specific period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a lysis buffer.
-
Reporter Assay: Add the appropriate substrate for the reporter enzyme to the cell lysates and measure the resulting signal (e.g., luminescence for luciferase) using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter activity to the protein concentration in each lysate. Plot the reporter activity against the concentration of this compound. An increase in reporter activity indicates agonistic effects, while a decrease in agonist-induced activity indicates antagonistic effects.
Confocal Microscopy for Receptor Colocalization
Objective: To visualize the subcellular localization of this compound and determine if it colocalizes with a specific hormone receptor.
Materials:
-
Cells expressing the hormone receptor of interest.
-
This compound.
-
Primary antibody specific for the hormone receptor.
-
Fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Nuclear stain (e.g., DAPI).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment: Culture cells on glass coverslips and treat them with this compound for a specified time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: Block non-specific antibody binding sites with blocking solution. Incubate the cells with the primary antibody against the hormone receptor, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal microscope. Acquire images in separate channels for this compound, the receptor, and the nucleus.
-
Image Analysis: Merge the images from the different channels to determine the extent of colocalization between this compound and the hormone receptor. Colocalization will appear as an overlap of the fluorescent signals.
Conclusion
This compound is a powerful tool for studying estrogen receptors due to its inherent fluorescence and high binding affinity. While it is designed for ER specificity, researchers should be aware of the potential for off-target interactions, as suggested by studies on its parent compound, tamoxifen. The evidence points to a possible interaction with the androgen receptor, and further investigation into its binding profile across a wider range of hormone receptors is warranted. The experimental protocols provided in this guide offer a robust framework for scientists to independently assess the cross-reactivity of this compound and ensure the specificity of their findings in various research applications.
References
FLTX1: A Novel Fluorescent Probe for Advancing Antiestrogen Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of new antiestrogen compounds is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. A critical step in this process is the validation of a compound's ability to effectively antagonize the estrogen receptor (ER). FLTX1, a novel fluorescent derivative of tamoxifen, presents a multifaceted tool for these validation studies. This guide provides a comprehensive comparison of this compound with established antiestrogens, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Unveiling this compound: A Tamoxifen Derivative with Unique Properties
This compound is a fluorescently tagged version of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This intrinsic fluorescence allows for direct visualization of its subcellular localization and interaction with estrogen receptors, offering a unique advantage in cellular and molecular studies.[1] Beyond its utility as a probe, this compound itself exhibits potent antiestrogenic properties, comparable to tamoxifen, but with a significant and desirable distinction: it lacks the estrogenic agonist effects on the uterus that are a major concern with tamoxifen therapy.[2][3]
Comparative Performance: this compound vs. Standard Antiestrogens
The efficacy of an antiestrogen is determined by its ability to bind to the estrogen receptor, inhibit estrogen-induced gene transcription, and ultimately, block the proliferation of ER+ cancer cells. Here, we compare the performance of this compound against tamoxifen, its active metabolite 4-hydroxytamoxifen, and the selective estrogen receptor downregulator (SERD) fulvestrant.
Table 1: Comparative Antiestrogenic Activity in ER+ Breast Cancer Cells
| Compound | Assay Type | Cell Line | IC50 Value | Citation(s) |
| This compound | Luciferase Reporter Assay | MCF-7 | 1.74 µM | [2] |
| Luciferase Reporter Assay | T47D-KBluc | 0.61 µM | [2] | |
| ER Binding Assay (rat uterus) | - | 87.5 nM | ||
| Tamoxifen | Cell Proliferation Assay | MCF-7 | > 1 µM | |
| 4-Hydroxytamoxifen | ER Binding Assay (human) | - | ~2-4 nM | |
| Fulvestrant | Cell Proliferation Assay | MCF-7 | 0.29 - 0.8 nM |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in a given assay. Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
As the data indicates, this compound demonstrates potent antiestrogenic activity. While its IC50 in luciferase assays is in the micromolar range, its binding affinity to the estrogen receptor is in the nanomolar range, comparable to other potent antiestrogens. Notably, one study highlighted that this compound is significantly more effective than tamoxifen at inhibiting MCF-7 cell proliferation at a concentration of 0.1 µM.
Key Experimental Methodologies
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are methodologies for key assays used to characterize and compare antiestrogenic compounds.
Estrogen Receptor Signaling Pathway
The estrogen receptor signaling pathway is the primary target of antiestrogen compounds. Understanding this pathway is crucial for interpreting experimental data.
References
Comparative Analysis of FLTX1 and FLTX2: Fluorescent Tamoxifen Derivatives for Estrogen Receptor-Targeted Research
A detailed comparative analysis of FLTX1 and FLTX2, two fluorescent derivatives of the selective estrogen receptor modulator (SERM) Tamoxifen, reveals distinct properties and applications for researchers in oncology and drug development. Both compounds retain the antiestrogenic activity of their parent molecule, Tamoxifen, by competitively binding to the estrogen receptor (ER), but they differ significantly in their functional enhancements, offering unique advantages for specific experimental needs. This compound serves as a potent fluorescent probe for labeling and tracking estrogen receptors, while FLTX2 builds upon this by incorporating a photosensitizer, enabling potential applications in photodynamic therapy.
Core Properties and Functional Differences
This compound is a fluorescent derivative of Tamoxifen designed to specifically label intracellular estrogen receptors.[1][2] It exhibits potent antiestrogenic properties, comparable to Tamoxifen, effectively inhibiting the proliferation of ER-positive breast cancer cells, such as MCF-7.[2] A key advantage of this compound is its lack of the estrogenic agonistic effect on the uterus, a known side effect of Tamoxifen.[1][3] This makes this compound a valuable tool for studying the molecular pharmacology of Tamoxifen and as a potential therapeutic substitute with a more favorable safety profile.
FLTX2 is a novel derivative that covalently links this compound to the photosensitizer Rose Bengal (RB). This modification endows FLTX2 with the additional capability of generating reactive oxygen species (ROS), specifically superoxide anions, upon light irradiation. While retaining the antiestrogenic potency of this compound and Tamoxifen, FLTX2's photosensitizing properties allow for targeted cell killing. This dual functionality as a SERM and a photosensitizer makes FLTX2 a promising candidate for photodynamic therapy in ER-positive breast cancers.
Quantitative Comparison of this compound and FLTX2 Properties
The following table summarizes the key quantitative parameters of this compound and FLTX2 based on available experimental data.
| Property | This compound | FLTX2 | Tamoxifen (for reference) |
| Estrogen Receptor Binding | |||
| IC50 for ER Binding | 87.5 nM | EC50: 114.4 ± 3.07 nM | EC50: 173.3 ± 6.14 nM |
| Relative Binding Affinity (RBA) | Similar to Tamoxifen | 151.5% (relative to Tamoxifen) | 100% |
| Antiestrogenic Activity | |||
| IC50 for E2-induced Luciferase Activity (MCF-7 cells) | 1.74 µM | Similar potency to this compound and Tamoxifen | - |
| IC50 for E2-induced Luciferase Activity (T47D-KBluc cells) | 0.61 µM | - | - |
| Cell Proliferation | |||
| Effect on MCF-7 Cell Proliferation | Dose-dependent reduction | Induces concentration- and time-dependent apoptotic cell death upon irradiation | Inhibits proliferation |
| Optical Properties | |||
| Fluorescence | Yes | Yes | No |
| Photosensitization (ROS generation) | No | Yes | No |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and FLTX2 and the workflows of key experimental procedures used to characterize these compounds.
Caption: Mechanism of this compound/FLTX2 inhibition of estrogen signaling.
Caption: Workflow for the competitive estrogen receptor binding assay.
Caption: Workflow for the ERE-luciferase reporter assay.
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.
1. Preparation of Rat Uterine Cytosol:
-
Uteri are collected from ovariectomized female Sprague-Dawley rats.
-
The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol).
-
The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.
2. Competitive Binding:
-
Aliquots of the uterine cytosol are incubated with a fixed concentration of [3H]-estradiol and increasing concentrations of the unlabeled competitor (this compound, FLTX2, or Tamoxifen).
-
The incubation is typically carried out at 4°C for 18 hours to reach equilibrium.
3. Separation and Measurement:
-
Unbound ligand is removed, often by adsorption to dextran-coated charcoal or by hydroxylapatite precipitation.
-
The radioactivity of the bound [3H]-estradiol is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of [3H]-estradiol is determined as the IC50 or EC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
ER-positive breast cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere.
2. Treatment:
-
Cells are treated with various concentrations of this compound, FLTX2, or Tamoxifen for a specified period (e.g., 24-72 hours). For FLTX2, a light irradiation step is included.
3. MTT Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
4. Solubilization and Measurement:
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the estrogen receptor.
1. Cell Transfection:
-
Breast cancer cells (e.g., MCF-7 or T47D) are transiently or stably transfected with a plasmid vector containing the firefly luciferase reporter gene under the control of multiple copies of the estrogen response element (ERE).
2. Treatment:
-
Transfected cells are treated with 17β-estradiol (E2) to induce ER-mediated transcription, along with varying concentrations of the test compounds (this compound or FLTX2).
3. Cell Lysis and Luciferase Assay:
-
After the treatment period, the cells are lysed.
-
The cell lysate is mixed with a luciferase substrate. The light produced by the enzymatic reaction is proportional to the amount of luciferase expressed.
4. Measurement and Analysis:
-
The luminescence is measured using a luminometer.
-
The results are analyzed to determine the concentration of the test compound that inhibits 50% of the E2-induced luciferase activity (IC50).
Confocal Microscopy for ER Localization
This technique is used to visualize the subcellular localization of this compound and its colocalization with estrogen receptors.
1. Cell Culture and Treatment:
-
Cells (e.g., MCF-7) are cultured on coverslips.
-
The cells are then treated with this compound.
2. Immunofluorescence (for ER co-staining):
-
Cells are fixed and permeabilized.
-
They are then incubated with a primary antibody specific for the estrogen receptor (e.g., ERα).
-
A secondary antibody conjugated to a different fluorophore is used for detection.
3. Imaging:
-
The stained cells are imaged using a confocal microscope. The fluorescence signals from this compound and the ER antibody are captured in separate channels.
4. Analysis:
-
The images from the different channels are merged to determine the extent of colocalization between this compound and the estrogen receptor.
References
Validating the Lack of Agonistic Activity of FLTX1: A Comparative Guide
For researchers and professionals in drug development, rigorously validating the pharmacological profile of a new compound is paramount. This guide provides a comparative framework for confirming the absence of agonistic activity of FLTX1, a fluorescent derivative of tamoxifen. By presenting key experimental data and detailed protocols, we aim to offer a clear and objective assessment of this compound's antagonist-pure profile in contrast to the partial agonist activity of its parent compound, tamoxifen.
This compound has been designed as a selective estrogen receptor modulator (SERM) that retains the antiestrogenic properties of tamoxifen while being devoid of its estrogenic agonistic effects, particularly in uterine tissue.[1][2] This lack of agonism is a critical differentiator, potentially offering a safer therapeutic profile. The following sections detail the experimental evidence supporting this claim.
Comparative Analysis of Estrogen Receptor-Mediated Transcriptional Activity
A key indicator of estrogen receptor (ER) agonism is the activation of gene transcription upon ligand binding. Luciferase reporter assays are a standard method to quantify this activity. In these assays, cells are transfected with a plasmid containing a luciferase gene under the control of an estrogen response element (ERE). Agonist binding to the ER will drive the expression of luciferase, which can be measured as a luminescent signal.
Studies have shown that while tamoxifen exhibits partial agonistic activity by inducing ER-dependent transcription, this compound does not share this characteristic.[3][4] In both transiently transfected MCF-7 cells and stably transfected T47D-KBluc cells, this compound failed to stimulate luciferase transcriptional activity.[1] This suggests that the binding of this compound to the estrogen receptor does not induce the conformational changes necessary to recruit coactivators and initiate transcription.
Table 1: Comparison of ER-Mediated Transcriptional Activity
| Compound | Cell Line | Assay Type | Agonistic Activity (Luciferase Induction) | Antagonistic Activity (Inhibition of E2-induced Luciferase) |
| Tamoxifen (Tx) | MCF-7, T47D-KBluc | Luciferase Reporter | Yes (Dose-dependent increase) | Yes |
| This compound | MCF-7, T47D-KBluc | Luciferase Reporter | No (Devoid of stimulatory activity) | Yes (Dose-dependent decrease) |
| Estradiol (E2) | MCF-7, T47D-KBluc | Luciferase Reporter | Yes (Strong induction) | N/A |
Experimental Protocol: ERE-Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture MCF-7 (human breast adenocarcinoma) or T47D-KBluc (stably expressing ERE-luciferase) cells in appropriate media supplemented with fetal bovine serum.
-
For transient transfection of MCF-7 cells, co-transfect with an ERE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization) using a suitable transfection reagent.
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash cells and replace the medium with phenol red-free medium containing charcoal-stripped serum to eliminate exogenous estrogens.
-
Treat cells with varying concentrations of this compound, tamoxifen (as a positive control for partial agonism), estradiol (as a positive control for full agonism), or vehicle control.
-
To assess antagonistic activity, co-treat cells with estradiol and varying concentrations of this compound or tamoxifen.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to the expression of the control plasmid (for transient transfection) or total protein concentration.
-
-
Data Analysis:
-
Express results as relative luciferase units (RLU) or fold induction over the vehicle control.
-
Plot dose-response curves to determine the EC50 for agonists and the IC50 for antagonists.
-
In Vivo Assessment of Uterotrophic Effects
A classic in vivo assay to determine the estrogenic or antiestrogenic effects of a compound is the uterotrophic assay, typically performed in immature or ovariectomized rodents. Estrogenic compounds will stimulate the growth of the uterus, leading to an increase in uterine weight.
Consistent with its lack of agonistic activity in vitro, this compound has been shown to be devoid of the estrogenic uterotrophic effects observed with tamoxifen in vivo. In studies using immature female mice and rats, this compound failed to alter basal proliferating cell nuclear antigen (PCNA) immunoreactivity, a marker of cell proliferation, and did not induce the hyperplasic and hypertrophic effects seen with tamoxifen.
Table 2: Comparison of In Vivo Uterotrophic Effects
| Compound | Animal Model | Key Endpoint | Outcome |
| Tamoxifen (Tx) | Immature/Ovariectomized Rodents | Uterine Weight, PCNA staining | Increased uterine weight and cell proliferation (Agonistic effect) |
| This compound | Immature/Ovariectomized Rodents | Uterine Weight, PCNA staining | No change in uterine weight or cell proliferation (Lack of agonistic effect) |
| Estradiol (E2) | Immature/Ovariectomized Rodents | Uterine Weight, PCNA staining | Significant increase in uterine weight and cell proliferation |
Experimental Protocol: Rodent Uterotrophic Assay
-
Animal Model:
-
Use immature female rodents (e.g., 21-day-old Sprague-Dawley rats or CD-1 mice) or adult ovariectomized animals to ensure low endogenous estrogen levels.
-
Acclimatize animals for a few days before the start of the experiment.
-
-
Compound Administration:
-
Administer this compound, tamoxifen, estradiol, or vehicle control daily for 3-7 consecutive days via an appropriate route (e.g., subcutaneous injection or oral gavage).
-
Use a range of doses to assess dose-responsiveness.
-
-
Endpoint Measurement:
-
On the day after the final dose, euthanize the animals.
-
Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove luminal fluid.
-
Record the wet weight of each uterus.
-
For histological analysis, fix a portion of the uterine tissue in formalin and embed in paraffin. Section the tissue and perform hematoxylin and eosin (H&E) staining to assess morphology and immunohistochemistry for proliferation markers like PCNA.
-
-
Data Analysis:
-
Calculate the mean uterine weight for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
-
Quantify PCNA-positive cells in histological sections to assess proliferative effects.
-
Conclusion
The experimental evidence from both in vitro transcriptional assays and in vivo uterotrophic studies consistently demonstrates that this compound, unlike its parent compound tamoxifen, is devoid of estrogenic agonistic activity. It acts as a pure antagonist of the estrogen receptor, competitively inhibiting the binding of estradiol without initiating the downstream signaling required for gene transcription and cell proliferation. This pharmacological profile makes this compound a valuable tool for studying estrogen receptor biology and a promising candidate for therapeutic applications where a pure antiestrogenic effect is desired, potentially avoiding the undesirable side effects associated with the partial agonism of tamoxifen.
References
A Comparative Guide to Staining Estrogen Receptors: The Fluorescent Probe FLTX1 versus Traditional Immunofluorescence
For researchers in cellular biology and drug development, accurately visualizing the subcellular localization of estrogen receptors (ERs) is crucial for understanding their function and the efficacy of targeted therapies. This guide provides a detailed comparison of two prominent methods for labeling estrogen receptor alpha (ERα): direct staining with FLTX1, a fluorescent derivative of Tamoxifen, and the conventional indirect immunofluorescence (IF) technique using a primary antibody.
This comparison is based on findings from colocalization studies of this compound, particularly the work of Morales et al. (2016), and established protocols for immunofluorescence. While the initial query referred to "ER antibodies," the context of this compound, a Tamoxifen analog, directs the focus to Estrogen Receptors. For broader context, this guide also includes information on established antibodies for the Endoplasmic Reticulum.
Performance Comparison: this compound vs. Anti-ERα Antibody
The primary distinction between these two methods lies in their workflow and the nature of the labeling. This compound acts as a fluorescent probe that directly binds to estrogen receptors, simplifying the staining process.[1] In contrast, immunofluorescence is an indirect method requiring a primary antibody to target the protein of interest and a fluorescently labeled secondary antibody for visualization.
Below is a table summarizing the key comparative aspects of each technique.
| Feature | This compound Staining | Anti-ERα Immunofluorescence |
| Principle | Direct binding of a fluorescent ligand to the estrogen receptor. | Indirect detection using a primary antibody against ERα and a fluorescent secondary antibody. |
| Workflow Complexity | Simplified; fewer incubation and wash steps. | More complex; involves multiple blocking, incubation, and wash steps.[5] |
| Time to Result | Faster due to a shorter protocol. | Longer due to multiple incubation periods. |
| Antibody Requirement | No primary or secondary antibodies needed. | Requires a specific primary antibody (e.g., anti-ERα) and a corresponding secondary antibody. |
| Potential for Artifacts | Reduced risk of artifacts associated with antibody cross-reactivity or non-specific binding of secondary antibodies. | Potential for artifacts from primary antibody non-specificity or secondary antibody cross-reactivity. |
| Cost | Potentially lower due to fewer required reagents. | Can be more expensive due to the cost of primary and secondary antibodies. |
| Availability of Reagents | This compound is a specialized fluorescent probe. | A wide range of primary antibodies against ERα are commercially available. However, the specific antibody used in the key comparative study (Santa Cruz Biotechnology, MC-20, sc-542) has been discontinued. |
Experimental Protocols
This compound Staining and ERα Immunofluorescence Colocalization Protocol
This protocol is adapted from the study by Morales A, et al. (2016) for the colocalization of this compound and ERα in MCF-7 cells.
Materials:
-
MCF-7 cells
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Anti-ERα antibody (e.g., a replacement for the discontinued MC-20 clone)
-
Secondary antibody: Fluorescently-conjugated antibody against the host species of the primary antibody
-
This compound solution
-
DAPI solution for nuclear counterstain
-
Mounting medium
Procedure:
-
Cell Culture: Culture MCF-7 cells on glass coverslips in a suitable medium until they reach the desired confluency.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the anti-ERα primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently-conjugated secondary antibody in the dark for 1 hour at room temperature.
-
This compound Staining: Wash the cells with PBS and then incubate with the this compound solution at the desired concentration.
-
Nuclear Staining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the staining using a confocal microscope with the appropriate laser lines and filters for DAPI, the secondary antibody fluorophore, and this compound.
Standard Immunofluorescence Protocol for Endoplasmic Reticulum Markers
For researchers interested in the broader cellular context, here are generalized protocols for two common Endoplasmic Reticulum (ER) markers, Calnexin and Protein Disulfide Isomerase (PDI).
-
Anti-Calnexin Antibody Protocol:
-
Fixation and Permeabilization: Fix cells with 4% PFA and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 10% normal goat serum.
-
Primary Antibody: Incubate with an anti-Calnexin antibody (e.g., from Cell Signaling Technology #2433 or Novus Biologicals NB100-1974) overnight at 4°C.
-
Secondary Antibody: Use a fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain and Mount: Counterstain with DAPI and mount for imaging.
-
-
Anti-PDI Antibody Protocol:
-
Fixation and Permeabilization: Similar to the Calnexin protocol, fix and permeabilize the cells.
-
Blocking: Block with a solution containing 1.5% fetal bovine serum.
-
Primary Antibody: Incubate with an anti-PDI antibody (e.g., from Thermo Fisher Scientific MA3-018 or Cell Signaling Technology #2446) for 1-3 hours at room temperature.
-
Secondary Antibody: Incubate with a fluorescently-conjugated secondary antibody.
-
Counterstain and Mount: Counterstain with DAPI and mount for imaging.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the colocalization experiment.
Caption: Experimental workflow for this compound and ERα antibody colocalization.
Caption: Signaling pathways for direct vs. indirect estrogen receptor staining.
References
- 1. Calnexin Antibody | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
A Comparative Analysis of FLTX1 Photostability for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible experimental data. This guide provides an objective comparison of the photostability of FLTX1, a novel fluorescent tamoxifen derivative, against other commonly used fluorescent probes. By examining available experimental data and outlining detailed methodologies, this guide aims to equip researchers with the necessary information to make informed decisions for their specific imaging needs.
This compound is a fluorescent conjugate of the selective estrogen receptor modulator (SERM) tamoxifen and the fluorescent biomarker 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD). Its unique properties make it a valuable tool for studying the molecular pharmacology of tamoxifen and for imaging estrogen receptor-positive cells. However, a critical characteristic for any fluorescent probe, especially in applications requiring prolonged or repeated imaging, is its photostability—the ability to resist photodegradation when exposed to light.
Quantitative Photostability Comparison
To provide a clear and objective comparison, the following table summarizes the photostability of the NBD fluorophore, which is the fluorescent component of this compound, alongside other widely used fluorescent dyes. The data, compiled from various sources, highlights the relative performance of these probes. It is important to note that photostability can be influenced by the specific molecular environment and experimental conditions.
| Fluorophore (Component of) | Excitation Max (nm) | Emission Max (nm) | Photobleaching Half-life (s) | Key Characteristics |
| NBD (in this compound) | ~466 | ~535 | Variable, generally low | Environment-sensitive fluorescence, prone to photobleaching, especially in aqueous environments. |
| Fluorescein (FITC) | ~495 | ~519 | ~10 - 30 | Bright, but susceptible to photobleaching and pH-sensitive fluorescence. |
| Rhodamine B | ~555 | ~580 | > 100 | High photostability and brightness, less pH-sensitive than fluorescein. |
| Cyanine 3 (Cy3) | ~554 | ~568 | ~30 - 60 | Bright and relatively photostable, widely used in various bioconjugates. |
| Cyanine 5 (Cy5) | ~649 | ~664 | ~20 - 50 | Bright in the far-red spectrum, but can be prone to photobleaching, especially without stabilizers. |
Note: The photobleaching half-life is a measure of the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination and can vary significantly with illumination intensity, buffer composition, and the local molecular environment. The data presented for NBD reflects its general performance as a standalone fluorophore.
Experimental Protocol: Measuring Photostability in Live Cells
To ensure reproducible and comparable assessment of fluorescent probe photostability, a standardized experimental protocol is essential. The following method outlines a typical workflow for quantifying the photobleaching rate of a fluorescent probe in a cellular context using time-lapse confocal microscopy.
Objective: To determine the photobleaching rate (half-life) of this compound and other fluorescent probes in live cells under controlled illumination conditions.
Materials:
-
Live cells expressing the target of interest (e.g., estrogen receptor for this compound).
-
This compound and other fluorescent probes for comparison.
-
Cell culture medium and appropriate supplements.
-
Confocal laser scanning microscope with a high-sensitivity detector.
-
Image analysis software (e.g., Fiji/ImageJ).
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
Incubate cells with the fluorescent probes at their respective optimal concentrations and durations according to established protocols.
-
Wash the cells with fresh, pre-warmed imaging medium to remove any unbound probe.
-
-
Image Acquisition:
-
Mount the dish on the confocal microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Locate a region of interest (ROI) containing well-labeled cells.
-
Set the imaging parameters (laser power, detector gain, pinhole size, and pixel dwell time) to achieve a good signal-to-noise ratio while minimizing initial photobleaching. Crucially, these parameters must be kept constant for all probes being compared.
-
Acquire a pre-bleach image.
-
Initiate a time-lapse acquisition series, continuously illuminating the ROI with the excitation laser at a fixed power. Acquire images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like Fiji/ImageJ.
-
Define an ROI within a single, well-labeled cell.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the mean intensity of a region with no cells and subtracting this value from the cellular ROI measurements.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial pre-bleach intensity (I/I₀).
-
Plot the normalized intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time at which the normalized intensity reaches 0.5.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the comparative photostability analysis of fluorescent probes.
Signaling Pathway and Logical Relationships
The process of photobleaching involves the irreversible photochemical destruction of a fluorophore. The following diagram illustrates the simplified Jablonski diagram depicting the electronic state transitions that can lead to photobleaching.
Safety Operating Guide
Essential Safety and Logistics for Handling FLTX1
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical barrier to preventing exposure when handling FLTX1. The following table summarizes the recommended PPE based on the potential hazards associated with Tamoxifen, a cytotoxic compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Ensure gloves are compatible with any solvents used. Change the outer pair frequently, especially during prolonged procedures.[1][2] |
| Body | Dedicated Lab Coat | A dedicated, disposable or launderable lab coat should be worn. For procedures with a higher risk of splashing, consider a gown with a protective coating.[1][3] |
| Eyes | Safety Glasses with Side Shields or Goggles | Use safety glasses that conform to EN166 standards or NIOSH-approved equivalents.[4] For splash hazards, chemical splash goggles are recommended. |
| Face | Face Shield | A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes or aerosol generation. |
| Respiratory | N95 Respirator | For procedures that may generate aerosols or when handling the powdered form of the compound, a NIOSH-approved N95 respirator is recommended to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and contamination. The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. As this compound is a fluorescent derivative of the cytotoxic drug Tamoxifen, all waste should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (disposable) | All disposable items (e.g., pipette tips, tubes, gloves, absorbent pads) that have come into contact with this compound must be disposed of in a designated hazardous waste container. |
| Contaminated Labware (reusable) | Reusable glassware and equipment should be decontaminated by soaking in a 10% bleach solution for 24 hours, followed by thorough rinsing. |
| Sharps | Needles and syringes used for handling this compound must be disposed of in a designated sharps container for hazardous waste incineration. |
| Spills | In case of a spill, alert personnel in the immediate area. For minor spills, use a chemical spill kit, wearing appropriate PPE. Absorb the spill, then decontaminate the area. All cleanup materials must be disposed of as hazardous waste. For major spills, evacuate the area and contact the institutional safety office. |
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
